Bis-Tos-PEG7
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O12S2/c1-25-3-7-27(8-4-25)41(29,30)39-23-21-37-19-17-35-15-13-33-11-12-34-14-16-36-18-20-38-22-24-40-42(31,32)28-9-5-26(2)6-10-28/h3-10H,11-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNONDOAUSICGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406639 | |
| Record name | ST50759435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69502-27-8 | |
| Record name | ST50759435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis-Tos-PEG7 and its Function in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[2][3]
Bis-Tos-PEG7: A Bifunctional Linker for PROTAC Synthesis
This compound, also known as heptaethylene glycol di(p-toluenesulfonate), is a polyethylene glycol (PEG)-based bifunctional linker used in the synthesis of PROTACs. Its structure consists of a seven-unit PEG chain with tosylate (Tos) groups at both ends.
Chemical Structure:
The tosyl group is an excellent leaving group, making this compound highly suitable for nucleophilic substitution reactions. This allows for the sequential or one-pot attachment of a POI-targeting ligand and an E3 ligase-recruiting ligand, each bearing a nucleophilic functional group (e.g., amine, thiol, or hydroxyl).
Physicochemical Properties of this compound
The incorporation of a PEG7 linker imparts specific physicochemical properties to the resulting PROTAC molecule.
| Property | Description | Impact on PROTACs |
| Molecular Formula | C28H42O12S2 | Contributes to the overall molecular weight of the PROTAC. |
| Molecular Weight | 634.75 g/mol | A key parameter influencing cell permeability and oral bioavailability.[4] |
| Flexibility | The ethylene glycol units allow for significant conformational flexibility. | Enables the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex.[3] |
| Hydrophilicity | The ether oxygens in the PEG chain increase water solubility. | Can improve the solubility of often lipophilic PROTACs, which can enhance cell permeability and bioavailability.[3] |
The Function of the PEG7 Linker in PROTACs
The PEG7 linker in a PROTAC serves multiple crucial functions that extend beyond simply connecting the two ligands.
Modulation of Physicochemical Properties
The hydrophilic nature of the PEG7 chain can significantly enhance the aqueous solubility of the PROTAC molecule. This is a critical advantage, as many POI and E3 ligase ligands are hydrophobic, and the resulting large PROTAC molecule may otherwise have poor solubility, limiting its therapeutic potential.[3] Improved solubility can lead to better absorption and distribution in vivo.[4]
Influence on Ternary Complex Formation
The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex.[5] A linker that is too short may cause steric hindrance between the POI and the E3 ligase, preventing their association. Conversely, a linker that is too long might lead to an unstable or unproductive complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. The PEG7 linker provides a specific length and a high degree of flexibility, allowing the PROTAC to orient the POI and E3 ligase in a manner conducive to efficient ubiquitination.
Impact on Cell Permeability and Pharmacokinetics
The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers may allow the PROTAC to adopt a more compact conformation that shields its polar surface area, thereby facilitating cell entry. The pharmacokinetic profile of a PROTAC is also influenced by the linker, with PEGylation generally leading to altered distribution and metabolism.[4][6]
Quantitative Analysis of PEG Linker Performance in PROTACs
Table 1: Illustrative Performance of a Hypothetical PROTAC with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) | Ternary Complex Stability (Arbitrary Units) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| PEG3 | 150 | 75 | 50 | 1.5 |
| PEG5 | 50 | 90 | 85 | 2.0 |
| PEG7 | 25 | 95 | 100 | 2.2 |
| PEG9 | 75 | 85 | 70 | 1.8 |
| PEG11 | 200 | 60 | 40 | 1.2 |
Disclaimer: This data is illustrative and intended to show general trends. Actual values are highly dependent on the specific POI, E3 ligase, and cell line.
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol describes a representative two-step synthesis of a PROTAC using this compound.
Step 1: Synthesis of the POI-Linker Intermediate
-
Dissolve the POI ligand (containing a primary amine) and a slight excess of this compound in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction and purify the mono-substituted POI-Tos-PEG7 intermediate using column chromatography or preparative HPLC.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the purified POI-Tos-PEG7 intermediate and a slight excess of the E3 ligase ligand (containing a primary amine) in an aprotic solvent.
-
Add a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor by LC-MS.
-
Once the reaction is complete, purify the final PROTAC using preparative HPLC.
Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[7]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]
-
Biophysical Assay for Ternary Complex Formation (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to assess the formation of the ternary complex.[8]
-
Reagents:
-
Fluorescently labeled ligand for either the POI or the E3 ligase.
-
Purified POI and E3 ligase proteins.
-
PROTAC of interest.
-
-
Procedure:
-
In a microplate, add a constant concentration of the fluorescently labeled ligand and the corresponding protein (e.g., fluorescently labeled POI ligand and purified POI).
-
Add increasing concentrations of the PROTAC to the wells.
-
Add a constant, saturating concentration of the second protein (E3 ligase).
-
Incubate to allow binding to reach equilibrium.
-
-
Measurement and Analysis:
Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Synthesis
Caption: A typical workflow for the synthesis of a PROTAC.
Experimental Workflow: Biological Evaluation
Caption: A typical workflow for the biological evaluation of PROTACs.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis-Tos-PEG7: A Versatile Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic development, the emergence of targeted protein degradation (TPD) has opened new avenues for addressing diseases driven by aberrant protein function. At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of a PROTAC's architecture is the linker, a chemical bridge that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader. This technical guide provides a comprehensive overview of Bis-Tos-PEG7, a polyethylene glycol (PEG)-based bifunctional linker increasingly utilized in the synthesis of PROTACs.
This compound, also known as Heptaethylene glycol di(p-toluenesulfonate), is a flexible and hydrophilic linker that offers several advantages in PROTAC design. The heptaethylene glycol chain enhances aqueous solubility, a common challenge with large, often hydrophobic PROTAC molecules.[1] Furthermore, the terminal tosyl groups are excellent leaving groups for nucleophilic substitution reactions, facilitating the covalent attachment of the E3 ligase and target protein ligands.[]
This document will delve into the chemical structure and properties of this compound, provide detailed experimental protocols for its synthesis and application, and illustrate its role in the broader context of PROTAC-mediated protein degradation.
Chemical Structure and Properties
This compound is characterized by a central chain of seven ethylene glycol units, flanked by a p-toluenesulfonate (tosyl) group at each terminus.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound (Heptaethylene glycol di(p-toluenesulfonate)).
The key physicochemical properties of this compound are summarized in the table below. This data is essential for researchers in designing and executing synthetic strategies and for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C28H42O12S2 | [] |
| Molecular Weight | 634.76 g/mol | [] |
| CAS Number | 69502-27-8 | [] |
| Appearance | Varies (often a colorless to pale yellow oil or liquid) | |
| Boiling Point | 712.9 ± 60.0 °C at 760 mmHg | [] |
| Density | 1.2 ± 0.1 g/cm³ | [] |
| Melting Point | Not available | |
| Solubility | The hydrophilic PEG chain increases solubility in aqueous media. Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1] |
Experimental Protocols
Synthesis of this compound (Heptaethylene Glycol Di(p-toluenesulfonate))
This protocol describes a general method for the tosylation of a polyethylene glycol, adapted for the synthesis of this compound from heptaethylene glycol.
Materials:
-
Heptaethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptaethylene glycol in a suitable solvent such as DCM or THF. Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Tosyl Chloride: Add a base, such as pyridine or triethylamine (typically 2-3 equivalents per hydroxyl group), to the solution. Slowly add p-toluenesulfonyl chloride (approximately 1.2-1.5 equivalents per hydroxyl group) portion-wise, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl (if pyridine was used), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.[3][4]
General Protocol for the Synthesis of a PROTAC using this compound
This protocol outlines a general two-step nucleophilic substitution approach for conjugating a target protein ligand and an E3 ligase ligand to this compound.
Materials:
-
This compound
-
Target Protein Ligand with a nucleophilic handle (e.g., a primary amine or thiol)
-
E3 Ligase Ligand with a nucleophilic handle (e.g., a primary amine or thiol)
-
A suitable base (e.g., potassium carbonate or diisopropylethylamine - DIPEA)
-
A suitable solvent (e.g., Dimethylformamide - DMF or Acetonitrile)
Procedure:
-
First Nucleophilic Substitution:
-
Dissolve the target protein ligand and a slight excess of a base in an appropriate solvent.
-
Add this compound (1 equivalent) to the solution and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by LC-MS to confirm the formation of the mono-substituted intermediate.
-
Once the starting material is consumed, purify the intermediate, for example, by preparative HPLC.
-
-
Second Nucleophilic Substitution:
-
Dissolve the purified mono-substituted intermediate and the E3 ligase ligand in a suitable solvent with a base.
-
Stir the reaction, monitoring its progress by LC-MS.
-
Upon completion, purify the final PROTAC product using preparative HPLC.
-
Signaling Pathways and Experimental Workflows
The primary function of a PROTAC is to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This process hijacks the cell's ubiquitin-proteasome system (UPS).
General Mechanism of PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of a PROTAC molecule.
Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Example Workflow: Targeting BRD4 with a PEG-Linked PROTAC
BRD4 is a transcriptional coactivator, and its degradation leads to the downregulation of oncogenes like c-MYC.[5]
References
The Core Mechanism of Bis-Tos-PEG7 as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[2] Among the various types of linkers, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a detailed technical overview of the mechanism of action of Bis-Tos-PEG7, a bifunctional PEG-based linker, in the context of PROTACs.
Chemical Properties and Role of this compound
This compound is a heptaethylene glycol linker functionalized with a tosyl group at each terminus. The tosyl group is an excellent leaving group, making this linker particularly well-suited for chemical synthesis of PROTACs through nucleophilic substitution reactions with amine or hydroxyl groups on the respective ligands for the POI and an E3 ligase.[3]
The core functions of the this compound linker in a PROTAC are multifaceted:
-
Spatial Orientation: The seven-unit PEG chain provides a specific length and flexibility to correctly orient the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex.[4] The optimal linker length is crucial; a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity.[5]
-
Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[6] This improved solubility can positively impact the pharmacokinetic properties of the PROTAC.
-
Ternary Complex Stability: The flexibility of the PEG linker allows for conformational adjustments that can help to optimize the protein-protein interactions within the ternary complex, thereby enhancing its stability and promoting efficient ubiquitination.
Mechanism of Action: From Ternary Complex Formation to Protein Degradation
The primary mechanism of action of a PROTAC utilizing a this compound linker follows the canonical pathway of targeted protein degradation. This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC, featuring the this compound linker, simultaneously binds to a POI and an E3 ubiquitin ligase (e.g., VHL or Cereblon) within the cell, forming a ternary complex.[7]
-
Ubiquitination: The formation of the ternary complex brings the E3 ligase in close proximity to the POI. The E3 ligase then facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin monomers are recycled. The PROTAC molecule is then released and can catalyze the degradation of another POI molecule.
Caption: General mechanism of action of a PROTAC with a this compound linker.
Quantitative Data Analysis
| PROTAC | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | CRBN | PEG/Alkyl | <1 | >95 | LNCaP | F5 |
| MZ1 | VHL | 3-unit PEG | 19 | ~90 | HeLa | [4] |
| AT1 | VHL | 5-unit PEG | 8.2 | >95 | MOLM-13 | F5 |
This table presents data for PROTACs with similar PEG linkers to illustrate the impact of linker length on degradation efficacy. The data is not specific to this compound.
Experimental Protocols
Synthesis of a PROTAC using this compound Linker (Representative Protocol)
This protocol describes a representative synthesis of a PROTAC molecule by sequentially attaching a warhead (for the POI) and an E3 ligase ligand to the this compound linker via nucleophilic substitution.
Materials:
-
This compound
-
Warhead with a nucleophilic handle (e.g., a primary amine or phenol)
-
E3 ligase ligand with a nucleophilic handle (e.g., a primary amine or phenol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)
-
Inert atmosphere (Nitrogen or Argon)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Monofunctionalization of the Linker:
-
Dissolve this compound (1.2 equivalents) and the warhead (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add Cs2CO3 (2 equivalents) and stir the reaction at 60-80 °C.
-
Monitor the reaction progress by LC-MS until the formation of the mono-substituted product is maximized.
-
Purify the mono-tosylated-PEG7-warhead intermediate by reverse-phase HPLC.
-
-
Attachment of the E3 Ligase Ligand:
-
Dissolve the purified mono-tosylated-PEG7-warhead (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add Cs2CO3 (2 equivalents) and stir the reaction at 60-80 °C.
-
Monitor the reaction by LC-MS until the desired PROTAC molecule is formed.
-
Purify the final PROTAC product by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and 1H and 13C NMR.
-
Caption: Representative workflow for the synthesis of a PROTAC using this compound.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[8]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal.
-
Quantify band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Signaling Pathway Modulation: A Case Study with a BRD4-Targeting PROTAC
Degradation of a specific POI by a PROTAC will lead to the modulation of downstream signaling pathways in which the POI is involved. As a representative example, the degradation of BRD4, a member of the BET family of proteins, by a PROTAC has profound effects on cancer cell signaling.[9]
BRD4 is a key transcriptional regulator that is often overexpressed in various cancers. It plays a critical role in the expression of several oncogenes, most notably c-MYC.[9] The degradation of BRD4 by a PROTAC leads to:
-
Downregulation of c-MYC: BRD4 is required for the transcriptional elongation of the c-MYC gene. Its degradation leads to a rapid and sustained decrease in c-MYC mRNA and protein levels.[10]
-
Cell Cycle Arrest: c-MYC is a critical regulator of the cell cycle. Its downregulation leads to cell cycle arrest, typically at the G1 phase.[11]
-
Induction of Apoptosis: The loss of BRD4 and c-MYC can induce apoptosis (programmed cell death) in cancer cells.[11]
Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.
Conclusion
The this compound linker is a valuable tool in the design and synthesis of PROTACs. Its chemical properties allow for straightforward incorporation into heterobifunctional molecules, while its length and flexibility are critical for optimizing the formation of a productive ternary complex and subsequent degradation of the target protein. While specific data for PROTACs containing this exact linker are not widely published, the principles outlined in this guide, based on extensive research on similar PEG-based linkers, provide a strong framework for understanding its mechanism of action and for designing effective targeted protein degraders. The continued exploration of linkerology, including the systematic evaluation of linkers like this compound, will be crucial for advancing the field of targeted protein degradation and developing novel therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[1] This enhancement in solubility is crucial for preventing compound precipitation in assays and improving oral absorption and overall pharmacokinetic profiles.[1][3] The use of PEG motifs allows for the tuning of a molecule's topological polar surface area (TPSA) and lipophilicity (cLogP), which are key determinants of its drug-like characteristics.[1][4]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]
Optimizing Ternary Complex Formation
The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The length and flexibility of the PEG linker are critical for achieving the optimal orientation and proximity between the POI and the E3 ligase to enable efficient ubiquitin transfer.
-
Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[1]
-
Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity for efficient ubiquitin transfer is not achieved.[1] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[1]
The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[1]
Quantitative Impact of PEG Linkers on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| PROTAC A | PEG2 | 50 | >90 | 0.5 |
| PROTAC B | PEG3 | 25 | >95 | 0.8 |
| PROTAC C | PEG4 | 15 | >98 | 1.2 |
| PROTAC D | PEG6 | 40 | >90 | 0.9 |
| PROTAC E | PEG8 | 150 | 80 | 0.6 |
Data is illustrative and compiled from various sources in the literature.[1][4] DC50 and Dmax values are cell-line dependent.
Table 3: Effect of Linker Length on Degradation of TBK1
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data from a study on TBK1 degraders, highlighting the necessity of a minimum linker length.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Synthesis of a PEGylated PROTAC
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a reactive handle (e.g., carboxylic acid, amine, or alkyne)
-
E3 ligase ligand with a reactive handle (e.g., amine or azide)
-
Bifunctional PEG linker (e.g., H2N-PEGn-COOH or Azido-PEGn-COOH)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Copper catalyst (for click chemistry, e.g., CuSO4, sodium ascorbate)
-
Solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Step 1: Coupling of the first ligand to the PEG linker.
-
Dissolve the POI ligand and the bifunctional PEG linker in an appropriate solvent (e.g., DMF).
-
Add the coupling reagents (e.g., HATU and DIPEA for an amide bond formation).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting ligand-linker intermediate by HPLC.
-
-
Step 2: Coupling of the second ligand.
-
Dissolve the purified ligand-linker intermediate and the E3 ligase ligand in an appropriate solvent.
-
If using click chemistry (azide-alkyne cycloaddition), add the copper catalyst and a reducing agent.
-
If forming an amide bond, use appropriate coupling reagents.
-
Stir the reaction until completion, monitoring by LC-MS.
-
-
Step 3: Purification and Characterization.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
-
Western Blot Analysis of Protein Degradation
This protocol is for quantifying the degradation of a target protein in cultured cells after treatment with a PROTAC.[5]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[2]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to measure the formation of the POI-PROTAC-E3 ligase ternary complex in a cell-free system.[6][7]
Materials:
-
Purified, labeled POI (e.g., with a donor fluorophore like terbium)
-
Purified, labeled E3 ligase (e.g., with an acceptor fluorophore like fluorescein or a fluorescent protein)
-
Serial dilution of the PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup:
-
In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period to allow for complex formation.
-
-
Measurement:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50). A characteristic bell-shaped curve is often observed due to the hook effect.[8]
-
Visualizing Key Processes in PROTAC Design
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[1] The continued exploration of novel PEG linker architectures and a deeper understanding of their influence on PROTAC behavior will undoubtedly accelerate the development of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nurixtx.com [nurixtx.com]
A Beginner's Guide to Bis-Tos-PEG7 in PROTAC Development: An In-depth Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional protein inhibition to achieve targeted protein degradation.[1] These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, making it a highly efficient process.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation. Among the various types of linkers, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[4][5] This guide focuses on a specific PEG-based linker, Bis-Tos-PEG7, providing a comprehensive resource for researchers new to PROTAC development.
Core Concepts: The PROTAC Mechanism of Action
The mechanism of PROTAC-mediated protein degradation is a cyclical process that leverages the cell's own machinery for protein homeostasis.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Role of the Linker: A Focus on this compound
The linker is not merely a spacer but a critical component that dictates the PROTAC's overall efficacy. Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex, as well as the PROTAC's solubility and cell permeability.[4]
This compound is a PEG-based linker with two tosyl groups, making it a valuable tool for PROTAC synthesis. The "PEG7" designation indicates a chain of seven ethylene glycol units.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₂O₁₂S₂ |
| Molecular Weight | 634.76 g/mol |
| CAS Number | 69502-27-8 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in water and oils |
The tosyl groups in this compound are good leaving groups, facilitating nucleophilic substitution reactions for the attachment of the POI and E3 ligase ligands. The PEG7 chain offers a balance of flexibility and length, which is crucial for optimizing the orientation of the two ligands to form a stable and productive ternary complex. Furthermore, the hydrophilic nature of the PEG chain can improve the solubility of the resulting PROTAC molecule.[1]
Quantitative Data for PROTACs Utilizing a PEG7 Linker
The optimal linker length is highly dependent on the specific POI and E3 ligase being targeted. Below is a summary of quantitative data from published studies on PROTACs that utilize a PEG7 linker.
| PROTAC Name/ID | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| dBET70 | BRD4 | CRBN | EGFP/mCherry reporter assay | ~5 | >90 |
| PTD10 | BTK | CRBN | Ramos | 0.5 | >95 |
| PTD10 | BTK | CRBN | JeKo-1 | 0.6 | >95 |
| PROTAC BTK Degrader-11 | BTK | Not Specified | Not Specified | 1.7 | Not Reported |
Note: Data is compiled from various sources and experimental conditions may differ.[6][7][8]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs using this compound.
PROTAC Synthesis: A Beginner's Step-by-Step Guide
This protocol outlines a general two-step synthesis of a PROTAC using this compound, involving the sequential attachment of the E3 ligase ligand and the POI ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Understanding the Tosyl Groups in Bis-Tos-PEG7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Bis-Tos-PEG7, a bifunctional polyethylene glycol (PEG) linker. It details the pivotal role of the terminal tosyl groups in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers quantitative data on analogous reactions, detailed experimental protocols, and visual workflows to facilitate its application in research and development.
The Core Functionality: Tosyl Groups as Excellent Leaving Groups
This compound is a polyethylene glycol derivative with a chain of seven ethylene glycol units, flanked on both ends by a p-toluenesulfonyl (tosyl) group. The defining characteristic of this molecule lies in the chemical reactivity of these tosyl groups.
In organic chemistry, a tosylate is recognized as an excellent leaving group. This is because the tosylate anion is highly stabilized by resonance, making the displacement of the tosyl group by a nucleophile a thermodynamically favorable process. The hydroxyl groups of the parent PEG molecule are poor leaving groups, but their conversion to tosylates dramatically activates these terminal positions for nucleophilic substitution reactions. This activation is the cornerstone of this compound's utility as a linker.[1]
The bifunctional nature of this compound, with a tosyl group at each end, allows for the sequential or simultaneous attachment of two different molecules. This makes it an ideal component for constructing complex molecular architectures, such as PROTACs, which require the connection of a target protein ligand and an E3 ligase ligand.[2]
Data Presentation: Quantitative Insights into Tosylated PEG Reactions
Table 1: Synthesis and Functionalization of Tosylated/Mesylated PEGs
| Reaction Step | Starting Material | Reagent(s) | Product | End-Group Conversion (%) | Isolated Yield (%) | Reference |
| Amination | α,ω-dimesyl-PEG | Aqueous Ammonia | α,ω-diamino-PEG | >95 | Not specified | [3] |
| Azidation | α-tosyl-ω-hydroxyl-PEG | Sodium Azide | α-azide-ω-hydroxyl-PEG | >95 | 95 | [1] |
| Thiolation | α-tosyl-ω-hydroxyl-PEG | Sodium Hydrosulfide | α-thiol-ω-hydroxyl-PEG | >95 | 84 | [1] |
| Amination (via Azide) | α-azide-ω-hydroxyl-PEG | PPh₃, then water | α-amino-ω-hydroxyl-PEG | >95 | 95 | [1] |
| Amination (multi-step) | α,ω-dihydroxy-PEG | 1. Mesyl Chloride, 2. NaN₃, 3. Zn/NH₄Cl | α,ω-diamino-PEG | >95 | 74 (overall) | [2] |
Table 2: Peptide Conjugation Yields
| PEG Reagent | Peptide | Conjugation Chemistry | Conjugation Yield (%) | Reference |
| MMP-sensitive PEGDAAm | CGPQGIWGQGCR | Michael Addition | ~85 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound. These protocols are adapted from established procedures for similar tosylated PEG linkers.
Synthesis of a Diamino-PEG7 from this compound
This protocol describes a two-step synthesis of a diamino-PEG7 derivative from this compound via a diazide intermediate. This is a common strategy to avoid side reactions associated with direct amination.
Step 1: Synthesis of Diazido-PEG7
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide (NaN₃, 5 equivalents per tosyl group) to the solution.
-
Reaction: Stir the mixture at 80°C under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with brine and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by precipitation from a solvent/anti-solvent system (e.g., dichloromethane/diethyl ether).
Step 2: Reduction of Diazido-PEG7 to Diamino-PEG7
-
Dissolution: Dissolve the Diazido-PEG7 from Step 1 (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Reducing Agent: Add triphenylphosphine (PPh₃, 1.5 equivalents per azide group) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the resulting diamino-PEG7 by dialysis or size exclusion chromatography.
General Protocol for Nucleophilic Substitution with a Thiol-Containing Molecule
This protocol outlines a general procedure for the reaction of this compound with a thiol-containing molecule, such as a cysteine-containing peptide or a small molecule thiol.
-
Dissolution: Dissolve the thiol-containing molecule (2.2 equivalents) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Preparation of this compound: Dissolve this compound (1 equivalent) in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).
-
Reaction: Add the this compound solution dropwise to the solution of the thiol-containing molecule with gentle stirring.
-
Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by HPLC or LC-MS.
-
Purification: Purify the resulting conjugate by size exclusion chromatography or dialysis to remove unreacted starting materials and byproducts.
Mandatory Visualizations
General Reaction Pathway for this compound
The following diagram illustrates the fundamental role of the tosyl groups as leaving groups in nucleophilic substitution reactions.
Experimental Workflow for PROTAC Synthesis
This diagram outlines a modular workflow for the synthesis of a PROTAC, where this compound serves as the linker to connect a target protein ligand and an E3 ligase ligand.
References
Bis-Tos-PEG7 in Cancer Research: A Technical Guide to Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of oncology drug discovery is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. The design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is a complex process where the linker plays a pivotal role. This technical guide focuses on the application of Bis-Tos-PEG7, a polyethylene glycol (PEG)-based linker, in the synthesis of PROTACs for cancer research. While specific examples of PROTACs utilizing this compound are not yet prevalent in peer-reviewed literature, this guide will provide a comprehensive overview of its potential applications, a detailed, representative synthetic protocol, and illustrative data based on analogous PEG-containing PROTACs.
The Role of the PEG Linker in PROTACs
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and biological activity.[1][2] PEG linkers, such as those derived from this compound, are frequently employed in PROTAC design for several key advantages:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can in turn affect cell permeability and oral absorption.[1][2]
-
Modulation of Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is necessary to correctly orient the POI and E3 ligase for efficient ubiquitination and subsequent degradation.[1]
-
Synthetic Versatility: Bifunctional PEG linkers allow for the rapid and straightforward assembly of PROTAC libraries with varying linker lengths to systematically optimize degradation efficiency.[1]
This compound, with its terminal tosyl groups, is well-suited for the synthesis of PROTACs. The tosylate moieties are excellent leaving groups for nucleophilic substitution reactions, readily reacting with nucleophiles such as amines, hydroxyls, and thiols present on warheads and E3 ligase ligands.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][3] The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[1]
Representative Experimental Protocols
While a specific protocol for a PROTAC synthesized with this compound is not available, the following represents a detailed, chemically sound methodology for its use in synthesizing a hypothetical PROTAC targeting a kinase, for instance, in the PI3K/AKT/mTOR pathway. This protocol assumes the warhead (kinase inhibitor) and the E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon) possess a free amine group for reaction with the tosylated linker.
1. Synthesis of a Hypothetical PROTAC using this compound
This procedure outlines a two-step nucleophilic substitution reaction.
Materials:
-
Warhead with a primary amine (Warhead-NH2)
-
E3 Ligase Ligand with a primary amine (Ligand-NH2)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium iodide (NaI) (optional, as a catalyst)
-
Reverse-phase preparatory HPLC system
-
Lyophilizer
-
Mass spectrometer and NMR for characterization
Procedure:
-
Step 1: Synthesis of the intermediate (Warhead-PEG7-Tos):
-
Dissolve Warhead-NH2 (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
If the reaction is sluggish, a catalytic amount of NaI can be added.
-
Stir the reaction mixture at 60-80 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by reverse-phase preparatory HPLC to obtain the Warhead-PEG7-Tos intermediate.
-
Lyophilize the pure fractions to obtain a solid product.
-
Confirm the structure and purity by mass spectrometry and NMR.
-
-
Step 2: Synthesis of the final PROTAC (Warhead-PEG7-Ligand):
-
Dissolve the Warhead-PEG7-Tos intermediate (1.0 eq) and Ligand-NH2 (1.5 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 80-100 °C under a nitrogen atmosphere for 24-48 hours, monitoring by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the final PROTAC using reverse-phase preparatory HPLC.
-
Lyophilize the pure fractions to yield the final product as a solid.
-
Characterize the final PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
2. Evaluation of PROTAC-mediated Protein Degradation
The following is a general workflow for assessing the ability of a newly synthesized PROTAC to degrade its target protein in cancer cells.
Procedure:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer) to 70-80% confluency.
-
Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for the target protein (e.g., PI3K, mTOR).
-
Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
Quantitative Data for PEG-based PROTACs in Cancer Research
While specific data for a this compound-containing PROTAC is unavailable, the following table summarizes representative quantitative data for PROTACs with flexible PEG or alkyl linkers targeting components of the PI3K/AKT/mTOR pathway in breast cancer cell lines. This data illustrates the typical parameters measured to assess PROTAC efficacy.
| PROTAC | Target(s) | E3 Ligase | Cell Line | DC50 | Dmax | Anti-proliferative IC50 | Reference |
| GP262 | PI3K / mTOR | VHL | MDA-MB-231 | p110γ: 42.23 nMmTOR: 45.4 nMp110α: 227.4 nM | p110γ: 88.6%mTOR: 74.9%p110α: 71.3% | Not explicitly for GP262, but related compounds showed activity. | [4] |
Note: This data is for a PROTAC with a C8 alkyl linker, which is functionally similar to a flexible PEG linker in providing spatial separation.
Signaling Pathway: The PI3K/AKT/mTOR Pathway in Cancer
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in many cancers, including breast cancer. It plays a central role in cell growth, proliferation, survival, and metabolism. Developing PROTACs to degrade key components of this pathway, such as PI3K and mTOR, is a promising therapeutic strategy.
Conclusion
This compound represents a valuable chemical tool for the synthesis of PROTACs in cancer research. Its PEG structure offers advantages in terms of solubility and biocompatibility, while the terminal tosyl groups provide a reliable handle for conjugation to warheads and E3 ligase ligands. Although specific published examples of its use are currently lacking, the principles of PROTAC design and the synthetic methodologies outlined in this guide provide a solid foundation for researchers and drug developers to incorporate this compound into their targeted protein degradation programs. The continued exploration of different linker compositions and lengths, including those offered by linkers like this compound, will be crucial in advancing the next generation of PROTAC-based cancer therapeutics.
References
Unveiling the Hydrophilic Core: A Technical Guide to the Bis-Tos-PEG7 Linker
For Researchers, Scientists, and Drug Development Professionals
The Bis-Tos-PEG7 linker, a bifunctional crosslinker featuring a seven-unit polyethylene glycol (PEG) chain flanked by two tosyl groups, is a critical tool in modern bioconjugation and drug development. Its defining characteristic is a precisely defined hydrophilic core, which imparts favorable physicochemical properties to the molecules it connects. This technical guide delves into the hydrophilic nature of the this compound linker, presenting key data, experimental methodologies for its characterization, and its application in contemporary therapeutic strategies like Proteolysis Targeting Chimeras (PROTACs).
Core Hydrophilic Properties: A Quantitative Overview
The hydrophilicity of a linker is paramount in drug development, influencing the solubility, permeability, and overall pharmacokinetic profile of the resulting conjugate. The PEG7 core of the this compound linker is specifically designed to enhance aqueous solubility and biocompatibility.
| Property | Value | Method of Determination | Significance in Drug Development |
| Molecular Weight | ~634.75 g/mol | Mass Spectrometry | Influences the overall size and diffusion characteristics of the conjugate. |
| Chemical Formula | C₂₈H₄₂O₁₂S₂ | Elemental Analysis | Defines the atomic composition and structure. |
| CAS Number | 69502-27-8 | Chemical Registry | Unique identifier for the specific chemical substance. |
| Calculated LogP | ~2.51 | Computational Model | Predicts the partitioning between octanol and water; a lower value indicates higher hydrophilicity. |
| Topological Polar Surface Area (TPSA) | ~142.12 Ų | Computational Model | Correlates with hydrogen bonding potential and membrane permeability. |
The Role in PROTAC Development: A Mechanistic Workflow
The this compound linker is extensively utilized in the synthesis of PROTACs, heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The hydrophilic and flexible nature of the PEG7 chain is crucial for orienting the two ends of the PROTAC to facilitate the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).
Figure 1. A diagram illustrating the general mechanism of action for a PROTAC, where the this compound linker plays a crucial role in bridging the target protein and an E3 ubiquitin ligase.
Experimental Protocols for Hydrophilicity Characterization
Accurate determination of a linker's hydrophilic properties is essential for predictive modeling in drug design. Below are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method remains the gold standard for experimentally determining the LogP of a compound.
Objective: To quantify the differential solubility of the this compound linker in a biphasic system of n-octanol and water.
Materials:
-
This compound linker
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Separatory funnels
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Preparation of Saturated Solvents: Mix equal volumes of n-octanol and purified water in a large container. Shake vigorously for 24 hours and then allow the phases to separate. Collect each phase.
-
Sample Preparation: Accurately weigh a small amount of this compound linker and dissolve it in either the water-saturated n-octanol or the n-octanol-saturated water to create a stock solution of known concentration.
-
Partitioning: In a separatory funnel, add a known volume of the stock solution and an equal volume of the other saturated solvent.
-
Equilibration: Shake the funnel vigorously for 1-2 hours at a constant temperature to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
Quantification: Carefully collect aliquots from both the aqueous and n-octanol phases. Determine the concentration of the this compound linker in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Figure 2. Experimental workflow for determining the octanol-water partition coefficient (LogP) of the this compound linker.
Surface Hydrophilicity Assessment by Sessile Drop Contact Angle Measurement
This technique provides a direct measure of the wettability of a surface coated with the linker, which is a proxy for its hydrophilicity.
Objective: To measure the static contact angle of a water droplet on a surface functionalized with the this compound linker. A lower contact angle indicates greater hydrophilicity.
Materials:
-
This compound linker
-
A suitable flat substrate (e.g., silicon wafer, glass slide)
-
A method for immobilizing the linker onto the substrate (e.g., via a self-assembled monolayer)
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine-gauge needle
-
High-purity deionized water
Procedure:
-
Substrate Preparation: Thoroughly clean and dry the substrate to ensure a uniform surface.
-
Linker Immobilization: Functionalize the substrate surface with the this compound linker. This may involve pre-treatment of the surface to introduce reactive groups that can form a covalent bond with one of the tosyl groups of the linker.
-
Goniometer Setup: Place the functionalized substrate on the sample stage of the contact angle goniometer.
-
Droplet Deposition: Using the syringe, carefully dispense a small droplet (typically 1-5 µL) of deionized water onto the surface of the linker-coated substrate.
-
Image Capture and Analysis: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface. The software associated with the goniometer will then analyze the droplet shape and calculate the contact angle.
-
Multiple Measurements: Repeat the measurement at several different locations on the substrate to ensure reproducibility and obtain an average contact angle.
Figure 3. Workflow for measuring the surface hydrophilicity of the this compound linker using the sessile drop method.
Conclusion
The this compound linker is a well-defined, hydrophilic building block that offers significant advantages in the design of complex biomolecules and therapeutics. Its discrete PEG7 chain enhances aqueous solubility and provides the necessary flexibility for applications such as PROTAC-mediated protein degradation. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its hydrophilic properties, enabling researchers to make informed decisions in the design and optimization of next-generation drug candidates. The continued application of such precisely engineered linkers will undoubtedly propel advancements in targeted therapies and personalized medicine.
Bis-Tos-PEG7 in Nanotechnology and Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Tos-PEG7, a bifunctional polyethylene glycol (PEG) derivative, is emerging as a critical tool in the advanced fields of nanotechnology and drug delivery. Characterized by a seven-unit PEG chain flanked by two tosyl groups, this linker molecule offers a unique combination of hydrophilicity, biocompatibility, and reactive functionality. The tosyl groups serve as excellent leaving groups for nucleophilic substitution reactions, enabling the covalent conjugation of a wide array of molecules, including small molecule drugs, targeting ligands, and nanoparticles.
This technical guide provides a comprehensive overview of the core applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and its potential in nanoparticle-based drug delivery systems. Detailed experimental methodologies, quantitative data analysis, and visual representations of key processes are presented to facilitate its practical application in research and development.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its application.
| Property | Value | Source |
| Chemical Name | Heptaethylene glycol di(p-toluenesulfonate) | [1] |
| Synonyms | This compound, Tos-PEG7-Tos | [1] |
| CAS Number | 69502-27-8 | [1][2] |
| Molecular Formula | C28H42O12S2 | [1][2] |
| Molecular Weight | 634.76 g/mol | [1][2] |
| Appearance | Liquid or low-melting solid | [3] |
| Solubility | Soluble in DMSO, DMF | [3] |
Core Applications in Drug Delivery
The unique structure of this compound makes it a versatile linker for various drug delivery strategies. The central PEG7 core enhances the solubility and pharmacokinetic profile of the conjugated molecule, while the terminal tosyl groups provide reactive handles for covalent attachment.[4]
Proteolysis Targeting Chimeras (PROTACs)
The most prominent application of this compound is in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[7][8] A PROTAC typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[7]
The PEG7 linker in this context plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein.[9][10] The hydrophilic nature of the PEG linker can also improve the overall solubility and cell permeability of the PROTAC molecule.[5]
Mechanism of Action of a PROTAC:
The following diagram illustrates the catalytic cycle of a PROTAC molecule.
Caption: General mechanism of PROTAC-mediated protein degradation.
Nanoparticle-Based Drug Delivery
This compound can be employed to functionalize the surface of nanoparticles, creating "stealth" drug delivery systems. The PEG7 chains form a hydrophilic layer on the nanoparticle surface, which can reduce non-specific protein adsorption and recognition by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing accumulation at the target site.[11][12] The terminal tosyl groups allow for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface for active targeting.[13]
Quantitative Impact of PEGylation on Nanoparticle Properties:
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Rationale for Change |
| Hydrodynamic Size | Smaller | Larger | Addition of the PEG polymer chains increases the overall size.[11] |
| Zeta Potential | Varies (often negative) | Closer to neutral | The PEG layer shields the surface charge of the core nanoparticle.[11] |
| Protein Adsorption | High | Low | The hydrophilic and flexible PEG chains create a steric barrier that repels proteins.[11] |
| Circulation Half-life | Short | Long | Reduced opsonization and RES uptake leads to longer circulation times.[12] |
| Cellular Uptake (non-targeted) | High | Low | The "stealth" effect of the PEG layer reduces non-specific cellular interactions.[14] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of a PROTAC molecule and the functionalization of nanoparticles using a bifunctional tosylated PEG linker like this compound. These protocols are intended as a guide and may require optimization for specific applications.
Protocol 1: Solid-Phase Synthesis of a PROTAC Molecule
This protocol describes a general workflow for the solid-phase synthesis of a PROTAC, a technique that allows for the rapid and efficient assembly of these complex molecules.[15][16]
Experimental Workflow for Solid-Phase PROTAC Synthesis:
Caption: Workflow for solid-phase synthesis of a PROTAC molecule.
Materials:
-
Solid support resin (e.g., Rink amide resin)
-
E3 ligase ligand with a suitable functional group for attachment to the resin
-
This compound
-
Target protein (POI) ligand with a nucleophilic group (e.g., amine or thiol)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
E3 Ligase Ligand Coupling: Couple the E3 ligase ligand to the resin using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF).
-
This compound Coupling: React the resin-bound E3 ligase ligand with one of the tosyl groups of this compound in the presence of a suitable base. This reaction is a nucleophilic substitution where a nucleophile on the E3 ligase ligand displaces a tosyl group.
-
POI Ligand Coupling: React the resin-bound intermediate with the POI ligand. The nucleophilic group on the POI ligand will displace the second tosyl group of the PEG linker.
-
Cleavage: Treat the resin with a cleavage cocktail to release the synthesized PROTAC.
-
Purification: Purify the crude PROTAC by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR.
Protocol 2: Functionalization of Nanoparticles with a Targeting Ligand
This protocol outlines a general method for the surface modification of nanoparticles with a targeting ligand using this compound as a linker.
Experimental Workflow for Nanoparticle Functionalization:
References
- 1. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 10. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] Far from being a simple spacer, the linker, particularly those incorporating polyethylene glycol (PEG) chains, plays a pivotal role in determining the efficacy, solubility, and overall drug-like properties of a PROTAC.[3][5] This in-depth technical guide explores the key features of PEG-based PROTAC linkers, providing quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.
Core Features of PEG-Based PROTAC Linkers
PEG linkers are prized in PROTAC design for their unique combination of hydrophilicity, flexibility, and biocompatibility.[4][6] These characteristics directly address some of the major challenges in developing PROTACs, which are often large, complex molecules with a propensity for poor solubility and cell permeability.[3][7]
Key advantages of incorporating PEG linkers include:
-
Enhanced Solubility: The repeating ethylene glycol units of PEG linkers are hydrophilic, which can significantly improve the aqueous solubility of the entire PROTAC molecule.[4][8][9] This is crucial for both in vitro handling and in vivo bioavailability.
-
Improved Cell Permeability: While seemingly counterintuitive for hydrophilic moieties, PEG linkers can enhance cell permeability in certain contexts.[6] The flexibility of the PEG chain may allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.[10][11]
-
Tunable Length and Flexibility: PEG linkers are synthetically versatile, allowing for precise control over their length.[8][12] This "tunability" is critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and degradation.[1][13] The flexibility of the PEG chain can also be advantageous in accommodating the structural constraints of the two proteins.[14]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a favorable component for therapeutic agents.[4][15]
Potential disadvantages to consider:
-
Metabolic Instability: Compared to more rigid alkyl linkers, PEG chains can be more susceptible to metabolic degradation in vivo.[4][6]
-
Entropic Penalty: While flexibility can be beneficial, excessively long and flexible linkers can lead to a higher entropic penalty upon binding to form the ternary complex, potentially reducing potency.[1]
Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Insights
The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Below are tables summarizing quantitative data from studies on PROTACs targeting BRD4 and the Estrogen Receptor (ERα), illustrating the impact of varying PEG linker lengths.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Target Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | Pomalidomide | OTX015 | PEG | Optimized | <1 | >90 | BL | [16] |
| MZ1 | VHL Ligand | JQ1 | PEG | 8 | <100 | >90 | HeLa | [17] |
| ARV-771 | VHL Ligand | BET Inhibitor | PEG | - | <1 | >90 | Prostate Cancer | [17] |
| dBET6 | CRBN Ligand | JQ1 | PEG | - | 0.001-0.5 µM | >90 | Various | [18] |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | ERα Degradation Efficacy | Cell Line | Reference |
| PROTAC with 12-atom linker | Alkyl/PEG | 12 | Moderate | MCF7 | [19] |
| PROTAC with 16-atom linker | Alkyl/PEG | 16 | Superior | MCF7 | [19][20] |
| PROTAC with 20-atom linker | Alkyl/PEG | 20 | Reduced | MCF7 | [19] |
These data highlight that a direct correlation between linker length and degradation potency is not always observed. Often, an optimal linker length exists, with both shorter and longer linkers resulting in decreased efficacy.[19][21] This underscores the importance of synthesizing a series of PROTACs with varying PEG linker lengths to identify the optimal construct for a given target.
Experimental Protocols
The following are detailed methodologies for key experiments in the development and characterization of PEG-based PROTACs.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is a cornerstone for quantifying the degradation of a target protein induced by a PROTAC.[1][8]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, MCF-7)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Repeat the washes.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[5]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[5]
-
Protocol 2: Cell Viability Assay (MTS/MTT)
This assay assesses the effect of target protein degradation on cell proliferation and viability.[5][22]
Materials:
-
Cells in 96-well plates
-
PROTAC of interest
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
MTS Assay Procedure:
-
Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for the desired time.[22]
-
Record the absorbance at 490 nm.[12]
MTT Assay Procedure:
-
Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for the desired time.[7][22]
-
Add MTT reagent to each well and incubate for 1-4 hours at 37°C.[7][22]
-
Add solubilization solution to dissolve the formazan crystals.[7][22]
-
Shake the plate to ensure complete solubilization.[7]
-
Record the absorbance at 570 nm.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is used to confirm the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase) in a cellular context.[6][23]
Materials:
-
Cell line expressing the POI and the E3 ligase
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-E3 ligase antibody)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Immunoprecipitation:
-
Incubate the cell lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.[6]
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washes and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the captured proteins from the beads using elution buffer.
-
-
Western Blot Analysis:
Visualizing Key Processes in PROTAC Research
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Conclusion
PEG-based linkers are an indispensable component in the design of effective PROTACs. Their inherent properties of hydrophilicity, flexibility, and biocompatibility provide a powerful means to overcome common challenges in PROTAC development, such as poor solubility and cell permeability. The ability to precisely tune the length of the PEG linker allows for the optimization of ternary complex formation, which is paramount for achieving potent and efficient protein degradation. As the field of targeted protein degradation continues to evolve, the rational design of linkers, with a strong emphasis on the strategic use of PEG and other novel chemistries, will be a key driver of success in bringing this transformative therapeutic modality to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of PROTACs Utilizing a Bis-Tos-PEG7 Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical component that significantly influences the efficacy, solubility, and cell permeability of the PROTAC.[4][5] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their ability to enhance solubility and provide flexibility.[4][6]
This document provides detailed application notes and protocols for the synthesis of PROTACs using a specific bifunctional PEG linker, Bis-Tos-PEG7. This linker features two tosyl (Tos) groups, which are excellent leaving groups for nucleophilic substitution reactions, facilitating the covalent attachment of the POI and E3 ligase ligands.
Core Principles of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][3] This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][3] The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.[3]
Signaling Pathway: PROTAC-Mediated Degradation
The following diagram illustrates the general mechanism of PROTAC-induced protein degradation.
Caption: General workflow of PROTAC-mediated protein degradation.
Experimental Protocols
General Synthesis of a PROTAC using this compound Linker
This protocol outlines a general two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using the this compound linker. This method assumes the ligands possess nucleophilic functional groups (e.g., amine or thiol) capable of displacing the tosylate groups.
Materials:
-
Protein of Interest (POI) ligand with a nucleophilic functional group (e.g., -NH2, -SH).
-
E3 Ligase ligand with a nucleophilic functional group (e.g., pomalidomide-NH2).
-
This compound Linker.[7]
-
Anhydrous N,N-Dimethylformamide (DMF).
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).
-
Reaction vessel (e.g., round-bottom flask).
-
Magnetic stirrer and stir bar.
-
Inert atmosphere (Nitrogen or Argon).
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry (MS) for reaction monitoring and product characterization.
Step 1: First Coupling Reaction (Monosubstitution)
-
Under an inert atmosphere, dissolve the E3 ligase ligand (1.0 equivalent) and DIPEA (2.0 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve the this compound linker (1.2 equivalents) in anhydrous DMF.
-
Slowly add the linker solution to the E3 ligase ligand solution at room temperature with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted intermediate (E3 Ligase-PEG7-Tos).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate by preparative HPLC to obtain the pure E3 Ligase-PEG7-Tos conjugate.
Step 2: Second Coupling Reaction (PROTAC Formation)
-
Under an inert atmosphere, dissolve the purified E3 Ligase-PEG7-Tos intermediate (1.0 equivalent) and the POI ligand (1.5 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Heat the reaction to 50-70 °C and stir for 24-48 hours. The higher temperature is often required for the second substitution.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Once the reaction is complete, cool to room temperature, quench with water, and extract the product.
-
Dry the organic phase, filter, and concentrate in vacuo.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
Experimental Workflow: PROTAC Synthesis and Evaluation
The following diagram outlines the typical workflow from PROTAC synthesis to biological evaluation.
Caption: Workflow for PROTAC synthesis and subsequent evaluation.
Western Blot Protocol for Protein Degradation
This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the POI.
-
Cell culture medium and supplements.
-
Synthesized PROTAC.
-
DMSO (for stock solution).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation achieved) values.[9] The following tables provide illustrative data on how the properties of a PROTAC can be affected by the PEG linker.
Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker | Molecular Weight (Da) | cLogP | TPSA (Ų) |
| PROTAC-1 | PEG3 | ~850 | 3.5 | 180 |
| PROTAC-2 | PEG7 | ~1026 | 2.8 | 220 |
| PROTAC-3 | PEG11 | ~1202 | 2.1 | 260 |
Data is illustrative and compiled from general knowledge of PEGylated compounds.[4]
Table 2: Biological Activity of PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG4 | Protein X | 150 | 85 |
| PROTAC-B | PEG7 | Protein X | 50 | 95 |
| PROTAC-C | PEG10 | Protein X | 200 | 80 |
Data is illustrative and demonstrates the principle that linker length requires optimization for maximal efficacy.[4][8]
Conclusion
The this compound linker is a versatile tool for the synthesis of PROTACs, offering a balance of flexibility and hydrophilicity that can enhance the drug-like properties of the resulting molecule. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this linker. It is crucial to note that the optimal linker length and composition are highly dependent on the specific POI and E3 ligase ligands being used, necessitating empirical optimization for each new PROTAC system.[5] Advances in structural biology and computational modeling are expected to further rationalize linker design and accelerate the development of next-generation protein degraders.[4]
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Ligand Conjugation with Bis-Tos-PEG7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and methodologies for conjugating ligands to Bis-Tos-PEG7, a homobifunctional crosslinker. This document outlines detailed experimental protocols, data presentation for key quantitative parameters, and visual workflows to facilitate the successful implementation of this conjugation chemistry in your research and development endeavors.
Introduction to this compound Conjugation
This compound is a polyethylene glycol (PEG) linker functionalized with a tosylate group at each terminus. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as primary amines and thiols. This reactivity forms the basis of its utility in bioconjugation, enabling the crosslinking of molecules or the introduction of a hydrophilic PEG spacer.
The PEG7 linker itself offers several advantages in drug development and research. The hydrophilic nature of the PEG chain can enhance the solubility and stability of the conjugated ligand, reduce immunogenicity, and improve pharmacokinetic profiles by increasing the hydrodynamic radius of the molecule.[1][2][3]
Reaction Principle
The conjugation of ligands to this compound proceeds via a nucleophilic substitution reaction. The nucleophilic group on the ligand (e.g., an amine or thiol) attacks the carbon atom adjacent to the tosylate group, displacing the tosylate and forming a stable covalent bond.
Figure 1: General Reaction Scheme for Ligand Conjugation to this compound
Caption: Nucleophilic substitution reaction for ligand conjugation.
Experimental Protocols
The following protocols provide a general framework for the conjugation of amine- and thiol-containing ligands to this compound. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) is recommended for each specific ligand.
Protocol 1: Conjugation of Amine-Containing Ligands
This protocol is suitable for ligands containing primary amine groups, such as peptides, proteins, or small molecules.
Materials:
-
This compound
-
Amine-containing ligand
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Dissolution: Dissolve the amine-containing ligand and this compound in the anhydrous aprotic solvent in the reaction vessel. The molar ratio of ligand to this compound will determine the final product distribution (mono- vs. di-substituted). For a crosslinked product, a 2:1 molar ratio of ligand to linker is a good starting point.
-
Base Addition: Add 2-3 molar equivalents of the tertiary amine base to the reaction mixture. The base acts as a scavenger for the p-toluenesulfonic acid byproduct.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC) to determine the extent of conjugation. For less reactive amines, the temperature can be increased to 40-60°C.
-
Quenching (Optional): The reaction can be quenched by the addition of a small amount of a primary amine-containing buffer, such as Tris buffer.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic technique. Size-exclusion chromatography (SEC) is often effective for separating the larger PEGylated conjugate from unreacted starting materials. Reversed-phase HPLC can be used for the purification of smaller PEGylated molecules.
Protocol 2: Conjugation of Thiol-Containing Ligands
This protocol is suitable for ligands containing thiol (sulfhydryl) groups, such as cysteine-containing peptides or thiol-modified small molecules.
Materials:
-
This compound
-
Thiol-containing ligand
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0) or a mixture of an organic solvent and water.
-
Base (e.g., Sodium bicarbonate or a tertiary amine)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Dissolution: Dissolve the thiol-containing ligand in the chosen buffer or solvent system. If the ligand has limited aqueous solubility, a co-solvent such as DMF or DMSO can be used.
-
pH Adjustment: Adjust the pH of the reaction mixture to slightly basic (pH 7.2-8.5) by adding a suitable base. This deprotonates the thiol group to the more nucleophilic thiolate anion.
-
Linker Addition: Add a solution of this compound to the ligand solution. A slight excess of the linker may be used to favor di-substitution of the linker.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or other suitable analytical methods.
-
Purification: Purify the conjugate using chromatographic methods as described in Protocol 1.
Quantitative Data Presentation
The efficiency of the conjugation reaction can be assessed by various parameters. The following tables summarize typical data that should be collected and analyzed.
Table 1: Reaction Parameters and Efficiency
| Parameter | Amine Conjugation | Thiol Conjugation | Reference |
| Molar Ratio (Ligand:Linker) | 2.1:1 | 2.1:1 | - |
| Reaction Time (hours) | 24 - 72 | 4 - 24 | - |
| Temperature (°C) | 25 - 60 | 25 | - |
| pH | ~8-9 (with base) | 7.2 - 8.5 | - |
| Conversion Efficiency (%) | >95% (functionalization) | >95% (functionalization) | [4] |
| Isolated Yield (%) | 74% (for PEG-diamine synthesis) | - | [5] |
Table 2: Characterization of Conjugates
| Analysis Method | Information Obtained |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Confirmation of molecular weight of the conjugate, determination of the degree of PEGylation (mono-, di-substituted). |
| NMR Spectroscopy (¹H NMR) | Structural confirmation of the conjugate, determination of the degree of substitution by comparing the integration of ligand-specific peaks to PEG backbone peaks. |
| HPLC (SEC, RP-HPLC) | Purity assessment of the conjugate, separation of different PEGylated species. |
Visualization of Workflows and Pathways
Experimental Workflow for Ligand Conjugation and Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a ligand conjugated with this compound.
Caption: General workflow for conjugation and analysis.
Signaling Pathway Example: TLR7 Activation by a PEGylated Ligand
PEGylated ligands can be used to modulate cellular signaling pathways. For instance, a PEGylated Toll-Like Receptor 7 (TLR7) agonist can be synthesized to improve its pharmacological properties.[3] The following diagram depicts the simplified signaling cascade initiated by the binding of a PEGylated TLR7 ligand.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of PEGylated Toll Like Receptor 7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Binding mechanisms of PEGylated ligands reveal multiple effects of the PEG scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Solubility of Bis-Tos-PEG7 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Tos-PEG7, also known as Heptaethylene glycol di(p-toluenesulfonate), is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1] The linker plays a crucial role in PROTAC design, influencing factors such as solubility, cell permeability, and the spatial orientation of the two ligands. The hydrophilic nature of the PEG spacer in this compound is intended to improve the solubility of the resulting PROTAC molecule in aqueous media.[2] Understanding the solubility of the linker itself in various organic solvents is critical for its handling, purification, and use in synthetic chemistry.
This document provides an overview of the expected solubility of this compound in common organic solvents based on the general properties of PEG compounds. It also includes a detailed protocol for experimentally determining the solubility of this compound.
Predicted Solubility of this compound
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Soluble | PEGs and related functionalized PEGs show good solubility in this polar aprotic solvent.[4][6] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent in which PEGs are generally soluble.[4][6] |
| Dichloromethane (DCM) | Soluble | PEGs are often soluble in chlorinated solvents.[3][4] |
| Chloroform | Soluble | Another chlorinated solvent in which PEGs typically dissolve.[4] |
| Acetone | Soluble | A polar protic solvent where PEGs generally show good solubility.[3] |
| Alcohols (e.g., Methanol, Ethanol) | Less Soluble | PEGs are generally less soluble in alcohols compared to more polar solvents.[4] |
| Toluene | Less Soluble | Solubility of PEGs in toluene is often limited, but can be increased with heating.[4] |
| Diethyl Ether | Insoluble | PEGs are typically not soluble in ether.[4] |
| Hydrocarbons (e.g., Hexane) | Insoluble | PEGs are generally insoluble in nonpolar solvents like hydrocarbons.[3] |
Note: This table provides expected solubility based on general trends for PEG compounds. Experimental verification is highly recommended for specific applications.
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Syringe filters (0.22 µm)
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Tightly cap the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the diluted sample and the calibration standards using a suitable analytical method, such as HPLC.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination
A flowchart illustrating the key steps in the experimental protocol for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
While this compound is a synthetic linker and not directly involved in biological signaling pathways, its application in PROTACs is central to inducing protein degradation via the ubiquitin-proteasome system. The logical relationship of a PROTAC's mechanism of action is depicted below.
Logical Relationship of PROTAC Action
This diagram illustrates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in the synthesis of PROTACs and other chemical entities. Based on the general behavior of PEG compounds, this compound is expected to be soluble in polar aprotic solvents such as DMSO, DMF, and DCM, and less soluble in less polar or nonpolar solvents. The provided experimental protocol offers a robust method for obtaining quantitative solubility data, which is essential for optimizing reaction conditions and ensuring reproducible results in research and development.
References
Application Notes and Protocols for Bis-Tos-PEG7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis-Tos-PEG7 as a PROTAC Linker
This compound is a bifunctional, polyethylene glycol (PEG)-based linker molecule primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects these two ligands.
The PEG7 component of this compound offers several advantages in PROTAC design, including enhanced solubility and cell permeability of the final PROTAC molecule. The tosyl (Tos) groups are good leaving groups, facilitating the chemical synthesis of the PROTAC by allowing for nucleophilic substitution reactions with the target protein ligand and the E3 ligase ligand. By varying the linker length and composition, researchers can optimize the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.
These application notes provide detailed protocols for the use of PROTACs synthesized with a this compound linker in cell culture experiments, including methods for assessing target protein degradation and evaluating the cytotoxic effects of the PROTAC.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound and the resulting PROTAC is essential for its effective use in cell culture experiments.
| Property | Description | Handling and Storage Recommendations |
| Appearance | White to off-white solid | Store at -20°C for long-term storage. |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The resulting PROTAC's aqueous solubility is enhanced by the PEG linker. | Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles. |
| Stability | The tosyl groups can be susceptible to hydrolysis. The final PROTAC's stability in aqueous cell culture medium should be empirically determined. | For cell culture experiments, dilute the DMSO stock solution into pre-warmed cell culture medium immediately before use. The final DMSO concentration should be kept low (typically ≤ 0.5%) to minimize cytotoxicity. |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of a hypothetical PROTAC, "PROTAC-X," synthesized using a this compound linker in a relevant cancer cell line.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol describes the quantification of a target protein's degradation in response to treatment with PROTAC-X.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PROTAC-X stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of PROTAC-X in complete cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with PROTAC-X for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation: Dose-Dependent Degradation of Target Protein
The following table presents representative data for the degradation of a target protein in a cancer cell line treated with increasing concentrations of PROTAC-X for 24 hours.
| PROTAC-X Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.55 | 45 |
| 100 | 0.18 | 82 |
| 1000 | 0.09 | 91 |
| 10000 | 0.15 | 85 |
Note: This is representative data. Actual results may vary depending on the specific PROTAC, target protein, and cell line used. The decrease in degradation at the highest concentration is a phenomenon known as the "hook effect," which can occur with PROTACs.
Protocol 2: Cell Viability Assessment using CCK-8 Assay
This protocol measures the effect of PROTAC-X-induced target protein degradation on cell viability.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PROTAC-X stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of PROTAC-X in complete cell culture medium. Add 10 µL of the diluted PROTAC-X to the respective wells to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the PROTAC-X concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation: Cytotoxicity of PROTAC-X
The following table shows representative data for the viability of a cancer cell line treated with increasing concentrations of PROTAC-X for 72 hours.
| PROTAC-X Concentration (µM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 0.001 | 98 |
| 0.01 | 85 |
| 0.1 | 52 |
| 1 | 23 |
| 10 | 8 |
| 100 | 5 |
Note: This is representative data. Actual results will vary.
Visualizations
Signaling Pathway of PROTAC Action
Application Notes and Protocols for Bis-Tos-PEG7 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis-Tos-PEG7 in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's success, influencing its solubility, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.[1][2]
Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their ability to enhance the solubility and drug-like properties of often large and lipophilic PROTAC molecules.[1] this compound is a bifunctional, PEG-based linker featuring seven ethylene glycol units, terminating in a tosyl (tosylate) group at each end. The tosyl group is an excellent leaving group, making this compound a versatile reagent for linking POI and E3 ligase ligands that contain nucleophilic functional groups, such as amines (-NH2) or hydroxyls (-OH), through nucleophilic substitution reactions.
These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of PROTACs, complete with illustrative data and detailed experimental protocols.
Data Presentation: The Impact of PEG Linkers on PROTAC Performance
The length and composition of the PEG linker significantly impact the physicochemical properties and biological efficacy of a PROTAC. While specific data for PROTACs synthesized with this compound is not extensively published, the following tables summarize representative data from various studies on PEGylated PROTACs, illustrating these key relationships. This data can serve as a guide for the expected performance characteristics when designing a PROTAC with a PEG7 linker.
Table 1: Representative Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC Example | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
| PROTAC 1 | Alkyl Chain | ~785 | 4.2 | 165 | 4 | 11 | 18 |
| PROTAC 2 | PEG-2 | ~830 | 3.5 | 175 | 4 | 12 | 22 |
| PROTAC 3 | PEG-4 | ~920 | 2.8 | 193 | 4 | 14 | 30 |
| PROTAC 4 (Illustrative) | PEG-7 | ~1050 | ~1.8 | ~220 | 4 | 17 | 42 |
Note: Data for PROTACs 1-3 are compiled from public research for illustrative purposes.[1] Data for PROTAC 4 is an estimation based on the addition of three further PEG units to illustrate the trend.
Table 2: Influence of PEG Linker Length on Degradation Efficacy and Cell Permeability
| PROTAC Example | Linker Composition | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Degrader A | PEG-2 | BRD4 | <1 | >95 | RS4;11 |
| Degrader B | PEG Linker | BRD4 | ~1.8 | >95 | MV4;11 |
| Degrader C | Alkyl/Ether | BTK | 1-40 | >90 | Ramos |
Note: This table presents a compilation of data from different studies to illustrate the typical efficacy of PEG-linked PROTACs.[2][3] DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific ligands, cell line, and experimental conditions.
Signaling Pathways and Experimental Workflows
To effectively utilize this compound in PROTAC development, it is crucial to understand the underlying biological pathway and the experimental workflow for synthesis and evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a generic PROTAC using this compound and for its subsequent biological evaluation.
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a two-step nucleophilic substitution for coupling a POI ligand containing a primary amine and an E3 ligase ligand (e.g., a pomalidomide derivative) containing a hydroxyl group.
Materials:
-
POI ligand with a primary amine (-NH2) functional group.
-
E3 ligase ligand with a hydroxyl (-OH) functional group (e.g., hydroxy-pomalidomide).
-
This compound.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).
-
A stronger base for the second step (e.g., Sodium Hydride, NaH).
-
Reaction vials, magnetic stirrer, and standard glassware.
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) for purification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization.
Procedure:
Step 1: First Coupling Reaction (Monofunctionalization of the Linker)
-
In a clean, dry reaction vial, dissolve the POI-NH2 ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored by LC-MS to observe the formation of the mono-substituted intermediate (POI-NH-PEG7-Tos).
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude intermediate using flash column chromatography or preparative HPLC to isolate the pure POI-NH-PEG7-Tos.
Step 2: Second Coupling Reaction
-
In a separate, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase-OH ligand (1 equivalent) in anhydrous DMF.
-
Carefully add NaH (1.2 equivalents) to the solution to deprotonate the hydroxyl group. Stir for 30 minutes at 0 °C.
-
Dissolve the purified POI-NH-PEG7-Tos intermediate (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the E3 ligase solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the final PROTAC product by LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated ammonium chloride solution.
-
Extract the final PROTAC with an appropriate organic solvent.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details how to measure the degradation of the target protein in cells treated with the newly synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein.
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and plates (e.g., 6-well plates).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Also, probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Fluorescence Polarization (FP) Assay for Target Binding
This protocol describes a competitive FP assay to measure the binding affinity of the PROTAC to its target protein.
Materials:
-
Purified target protein.
-
A fluorescently labeled ligand (probe) known to bind the target protein.
-
Synthesized PROTAC.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup:
-
Prepare a solution of the target protein and the fluorescent probe in the assay buffer. The concentration of the protein should be around its Kd for the probe, and the probe concentration should be low (e.g., 1-10 nM) to ensure a good signal-to-noise ratio.
-
-
PROTAC Titration:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
-
Plate Preparation:
-
Add the protein/probe mixture to the wells of the 384-well plate.
-
Add the serially diluted PROTAC to these wells.
-
Include control wells: probe only (for minimum polarization) and probe + protein without PROTAC (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Plot the measured polarization values against the logarithm of the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which represents the concentration of the PROTAC that displaces 50% of the fluorescent probe. This value can be used to calculate the binding affinity (Ki) of the PROTAC for the target protein.
-
References
Application Notes: Synthesis and Evaluation of PROTACs with PEG Linkers
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of protein degradation.[1] These heterobifunctional molecules consist of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to induce a productive ternary complex between the POI and the E3 ligase.[2][4]
Among the various linker types, those based on polyethylene glycol (PEG) are frequently employed.[5][6] PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[4][7] Their hydrophilicity can enhance the solubility of often large and lipophilic PROTAC molecules, while their flexibility allows for the necessary spatial arrangement to facilitate ubiquitination.[1][6] Furthermore, the length of the PEG chain is easily tunable, enabling systematic optimization of the PROTAC's degradation efficiency.[8][9] These application notes provide a detailed guide to the experimental setup for the synthesis, purification, and evaluation of PROTACs incorporating PEG linkers.
Data Presentation: Impact of PEG Linker on PROTAC Properties
The length and composition of the PEG linker critically affect the biological performance of a PROTAC. Optimizing the linker is often an empirical process, requiring the synthesis and testing of a library of compounds. The following table summarizes illustrative data on how varying the number of PEG units can influence key degradation and permeability parameters.
| PROTAC Example | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl Chain | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature.[1] DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values are cell-line dependent. |
Key Experimental Protocols
The synthesis of a PEGylated PROTAC is typically a modular process involving the sequential coupling of the POI ligand, the PEG linker, and the E3 ligase ligand. The choice of coupling chemistry depends on the available functional groups on each component.
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol describes a common synthetic route using amide bond formation to connect an E3 ligase ligand and a POI ligand via a bifunctional PEG linker (e.g., HOOC-PEGn-NH₂).
Materials:
-
POI ligand with a terminal carboxylic acid or amine group.
-
E3 ligase ligand (e.g., Pomalidomide-NH₂) with a terminal amine or carboxylic acid group.
-
Bifunctional PEG linker (e.g., HOOC-PEGn-NH₂).
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous solvents: DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide).
-
Inert gas (Argon or Nitrogen).
-
Purification supplies: Preparative HPLC system with a C18 column.[1]
Procedure:
Step 1: First Coupling Reaction (E3 Ligase to Linker)
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
In a round-bottom flask, dissolve the E3 ligase ligand (e.g., Pomalidomide-NH₂, 1.0 eq) and the bifunctional PEG linker (e.g., HOOC-PEGn-NH₂, 1.1 eq) in anhydrous DMF.
-
Add the coupling reagent HATU (1.2 eq) and the base DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC to obtain the pure product.[1]
Step 2: Second Coupling Reaction (Intermediate to POI Ligand)
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the POI ligand with a carboxylic acid group (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC product using preparative HPLC.[10]
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.[11][]
Protocol 2: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol utilizes "click chemistry" for the final coupling step, a highly efficient and bioorthogonal reaction.[2]
Materials:
-
E3 ligase-linker intermediate functionalized with an azide group (1.0 eq).
-
POI ligand functionalized with a terminal alkyne group (1.0-1.2 eq).[2]
-
Copper(II) sulfate (CuSO₄) (0.1-0.2 eq).
-
Sodium ascorbate (0.2-0.4 eq).
-
Solvent system: A mixture such as t-BuOH/H₂O (1:1) or DMF.[1]
Procedure:
-
Dissolve the azide-functionalized E3 ligase-linker intermediate and the alkyne-functionalized POI ligand in the chosen solvent system.[1]
-
In a separate vial, prepare fresh solutions of CuSO₄ and sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. A color change is typically observed.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often rapid.[11]
-
Monitor the formation of the triazole-linked PROTAC by LC-MS.[2]
-
Upon completion, purify the final PROTAC product by preparative HPLC.[10]
-
Lyophilize the collected fractions to obtain the pure PROTAC.[10]
Protocol 3: Purification and Characterization of PEGylated PROTACs
The purification of PEGylated PROTACs can be challenging due to their molecular weight and potential for heterogeneity.[10] A multi-step approach is often necessary.
A. Purification by Reverse-Phase HPLC (RP-HPLC)
-
System: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Column: A C18, C8, or C4 column is commonly used.[10]
-
Mobile Phase:
-
Procedure: a. Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF). b. Equilibrate the column with a low percentage of Mobile Phase B. c. Inject the sample onto the column. d. Elute the product using a linear gradient of increasing Mobile Phase B. The gradient should be optimized to achieve good separation.[10] e. Collect fractions corresponding to the desired product peak. f. Analyze the collected fractions by analytical LC-MS to confirm purity. g. Pool the pure fractions and lyophilize to obtain the final product as a solid.[10]
B. Characterization by LC-MS
-
System: An LC-MS system with a C18 analytical column.[11]
-
Sample Preparation: Dissolve a small amount of the purified PROTAC in a solvent like methanol or acetonitrile.[11]
-
Analysis: Inject the sample and run a gradient elution. The mass spectrometer will detect the mass-to-charge ratio (m/z), which should correspond to the calculated mass of the synthesized PROTAC.[11]
Visualizations
The following diagrams illustrate the key concepts and workflows associated with PEGylated PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.[1]
Caption: Logical choice of PROTAC coupling chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Bis-Tos-PEG7 storage and handling instructions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Tos-PEG7, also known as Heptaethylene glycol di(p-toluenesulfonate), is a bifunctional, PEG-based linker commonly utilized in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The polyethylene glycol (PEG) spacer in this compound enhances the solubility and improves the pharmacokinetic properties of the resulting conjugates.[2][3] The terminal tosylate (Tos) groups are excellent leaving groups for nucleophilic substitution reactions, enabling covalent linkage to functional groups such as amines and thiols on biomolecules.[2] Proper storage and handling of this reagent are critical to maintain its integrity and ensure reproducible results in experimental applications.
Storage and Handling
To ensure the stability and long-term viability of this compound, adherence to the following storage and handling protocols is essential.
Storage Conditions
The stability of this compound is dependent on its form (pure compound or in solvent) and the storage temperature.[1]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Pure Compound (Solid/Liquid) | -20°C | Up to 3 years[1] |
| 0 - 4°C | Short-term (days to weeks)[4] | |
| In Solvent | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Note: The compound is typically stable for several weeks at ambient temperature, as is common during shipping.[4][5]
Handling Procedures
This compound should be handled in a laboratory setting using standard safety practices. Use in a well-ventilated area and avoid direct contact with skin and eyes.[6]
Table 2: Personal Protective Equipment (PPE) and Safety Recommendations
| Precaution | Recommendation | Rationale |
| Engineering Controls | Use in a chemical fume hood or well-ventilated area. | To minimize inhalation exposure. |
| Eye Protection | Wear safety glasses with side shields. | To prevent accidental splashes to the eyes.[6] |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). | To avoid skin contact.[6] |
| Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6] | To prevent ingestion. |
Experimental Protocols
Protocol for Preparation of Stock Solutions
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[5]
Objective: To prepare a concentrated stock solution of this compound for use in subsequent experiments.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use or -20°C for shorter-term use, as specified in Table 1.[1]
Protocol for Assessing Compound Stability (Example)
Objective: To assess the stability of a this compound stock solution under specific storage conditions.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Appropriate mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
UV detector
Procedure:
-
Time-Zero Analysis (T=0): Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The main peak corresponding to this compound should be integrated, and its area recorded as the initial value (100%).
-
Sample Storage: Store the stock solution aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare the sample for HPLC analysis using the same dilution factor as the T=0 sample.
-
Inject the sample and record the chromatogram using the identical HPLC method.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 peak area. The appearance of new peaks may indicate degradation. Calculate the percentage of the remaining compound at each time point.
Visualized Workflow and Logic
The following diagrams illustrate the recommended workflow for handling and storing this compound.
Caption: Workflow for this compound receiving, storage, and use.
References
Application Notes and Protocols for Bis-Tos-PEG7 in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Tos-PEG7, or heptaethylene glycol di(p-toluenesulfonate), is a bifunctional, polyethylene glycol (PEG)-based linker utilized in the synthesis of novel therapeutics, particularly in the burgeoning field of Targeted Protein Degradation (TPD). Its structure, featuring a flexible seven-unit PEG chain flanked by two tosyl groups, makes it an effective tool for conjugating two different molecular entities. The tosyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions with amines, thiols, or hydroxyls present on target ligands. This characteristic is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length, flexibility, and chemical properties are critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the POI and E3 ligase to form a productive ternary complex for ubiquitination and subsequent degradation. The PEG7 chain in this compound enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.
These application notes provide a comprehensive overview of the use of this compound in the development of PROTACs, including a representative synthesis protocol, methods for biological evaluation, and illustrative diagrams of the underlying mechanisms and workflows.
PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded in this process and can act catalytically to induce the degradation of multiple protein copies.
PROTAC-mediated protein degradation pathway.
Representative Synthesis of a PROTAC using this compound
This protocol describes a representative two-step nucleophilic substitution reaction to synthesize a hypothetical PROTAC, PROTAC-XY , using this compound. PROTAC-XY targets a hypothetical protein "Protein X" with "Ligand X" (containing a primary amine) and recruits the E3 ligase Cereblon with pomalidomide (functionalized with a primary amine).
Step 1: Monofunctionalization of this compound
In this step, one of the tosyl groups is displaced by the amine on Ligand X.
-
Materials:
-
This compound
-
Ligand X (with an accessible amine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous ACN.
-
Add Ligand X (1.0 eq) and K₂CO₃ (2.0 eq) to the solution.
-
Stir the reaction mixture at 60 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mono-substituted PEG7 linker (Tos-PEG7-Ligand X) by silica gel column chromatography using a gradient of EtOAc in hexanes.
-
Characterize the product by ¹H NMR and mass spectrometry.
-
Step 2: Synthesis of the Final PROTAC-XY
The remaining tosyl group is displaced by the amine on the E3 ligase ligand.
-
Materials:
-
Tos-PEG7-Ligand X (from Step 1)
-
Pomalidomide-amine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
-
Protocol:
-
Dissolve Tos-PEG7-Ligand X (1.0 eq) in anhydrous DMF.
-
Add pomalidomide-amine (1.2 eq) and K₂CO₃ (2.5 eq) to the solution.
-
Stir the reaction mixture at 80 °C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC-XY.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
General workflow for PROTAC synthesis.
Biological Evaluation of PROTACs
Once synthesized, the PROTAC's ability to induce the degradation of the target protein must be evaluated. Western blotting is a standard technique for this purpose.
Protocol: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to determine the degradation concentration 50 (DC₅₀) and the maximum degradation (Dₘₐₓ) of a PROTAC.
-
Materials:
-
Cell line expressing the target protein (e.g., a cancer cell line)
-
PROTAC-XY stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of PROTAC-XY in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps.
-
Probe the same membrane with the loading control antibody.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation: Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.
-
Experimental workflow for Western Blot analysis.
Representative Quantitative Data
As no specific quantitative data for a PROTAC utilizing a this compound linker is currently available in the public domain, the following table presents representative data from a published study on a SMARCA2-degrading PROTAC that employs a PEG linker of a similar length. This data is intended to be illustrative of the type of results that can be obtained.
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Representative PROTAC | SMARCA2 | MV-4-11 | 300 | 65 |
| Representative PROTAC | SMARCA4 | MV-4-11 | 250 | 70 |
This data is adapted from a study on a different, but structurally related, PROTAC and is for illustrative purposes only.
Conclusion
This compound is a valuable and versatile linker for the synthesis of novel therapeutics, especially PROTACs. Its bifunctional nature, combined with the favorable properties of the PEG chain, allows for the efficient construction of heterobifunctional molecules designed for targeted protein degradation. The provided protocols for synthesis and biological evaluation offer a foundational framework for researchers and drug development professionals to incorporate this compound into their discovery workflows. While the "trial and error" aspect of linker optimization remains a significant part of PROTAC development, the systematic application of these methodologies will facilitate the generation of potent and selective protein degraders with therapeutic potential.
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis-Tos-PEG7 Linker Length for Enhanced PROTAC Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Bis-Tos-PEG7 and other PEG linkers in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is a hydrophilic, flexible polyethylene glycol (PEG) based linker containing two tosyl groups.[1] The tosyl groups are excellent leaving groups for nucleophilic substitution reactions, making this compound a useful building block in chemical synthesis.[1] It is commonly employed as a linker in the synthesis of PROTACs.[2][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
Q2: Why is the linker length of a PROTAC important for its efficacy?
The linker is a critical component of a PROTAC, influencing its overall effectiveness.[6][7] The length and composition of the linker determine the distance and orientation between the target protein and the E3 ligase within the ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8] An optimal linker length is crucial for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[7][9]
Q3: What are the potential consequences of a suboptimal linker length?
A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[7] Conversely, a linker that is too long may result in an unstable or unproductive ternary complex, leading to reduced degradation efficiency.[10] The flexibility of the PEG linker can also be a factor; while it can allow for the adoption of a favorable conformation, excessive flexibility can come with an entropic penalty upon binding.[6][11]
Q4: How does PEG linker length affect the physicochemical properties of a PROTAC?
-
Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of PROTACs, which is often a challenge due to the typically hydrophobic nature of the warhead and E3 ligase ligand.[4][12]
-
Cell Permeability: While improving solubility, highly hydrophilic linkers can sometimes hinder passive cell permeability.[13] Optimizing the balance between hydrophilicity and hydrophobicity is crucial for effective cell uptake.[]
-
Metabolic Stability: Compared to alkyl-based linkers, PEG linkers may have reduced metabolic stability in vivo.[12]
Q5: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the degradation of the target protein decreases.[9] This is because the excess PROTAC molecules lead to the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex.[9][15] While not directly caused by linker length, a PROTAC with an optimized linker that promotes stable ternary complex formation may be less prone to a pronounced hook effect.
Troubleshooting Guides
Problem 1: Low or no degradation of the target protein.
| Possible Cause | Suggested Solution |
| Inefficient Ternary Complex Formation | The linker length may be suboptimal. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG7, PEG9) to empirically determine the optimal length for your specific target and E3 ligase.[2] Perform a ternary complex formation assay (e.g., NanoBRET, AlphaLISA) to assess the ability of your PROTACs to bring the target protein and E3 ligase together.[][16] |
| Poor Cell Permeability | The hydrophilicity of the PEG linker might be hindering cell entry.[13] Consider synthesizing PROTACs with shorter PEG chains or hybrid linkers that incorporate more hydrophobic alkyl chains to improve cell permeability.[2] Evaluate cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be expressed at sufficient levels in your cell line or may not be the most efficient for your target protein. Confirm the expression of the E3 ligase (e.g., VHL, CRBN) in your cells using Western Blot. Consider designing PROTACs that recruit a different E3 ligase.[13] |
| Instability of the PROTAC | The PROTAC molecule may be unstable in the cell culture medium or inside the cells. Assess the stability of your PROTAC in the experimental conditions.[13] |
Problem 2: High DC50 value (low potency).
| Possible Cause | Suggested Solution |
| Suboptimal Ternary Complex Stability | Even if a ternary complex forms, it may not be stable enough for efficient ubiquitination. Varying the linker length can impact the stability of the ternary complex.[10] Small changes in linker length can have a significant effect on potency.[2] |
| Unfavorable Linker Conformation | The flexibility of the PEG linker may lead to a variety of non-productive conformations. Consider incorporating more rigid elements into the linker, such as piperazine or piperidine rings, to pre-organize the PROTAC into a more active conformation.[17] |
| Steric Hindrance | Shorter linkers may cause steric clashes between the target protein and the E3 ligase, preventing a productive interaction.[18] Synthesize PROTACs with longer PEG linkers to increase the distance between the two proteins. |
Problem 3: Off-target effects.
| Possible Cause | Suggested Solution |
| Promiscuous Warhead or E3 Ligase Ligand | The ligands used to bind the target protein or the E3 ligase may have affinity for other proteins. |
| Linker-Mediated Off-Target Interactions | The linker itself can influence the selectivity of the PROTAC. Systematically altering the linker length and composition can sometimes improve selectivity by favoring the formation of the on-target ternary complex over off-target complexes.[13] |
| Formation of Off-Target Ternary Complexes | Even with selective ligands, the PROTAC may induce the degradation of other proteins. Use quantitative proteomics to get a global view of protein level changes upon PROTAC treatment to identify off-target effects.[13] |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase combination. Below is a summary of data from various studies illustrating the impact of linker length on PROTAC efficacy, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG/Alkyl | 21 | 3 | 96 | [2] |
| BRD4 | VHL | PEG/Alkyl | 29 | 292 | 76 | [2] |
| BTK | CRBN | PEG | NC-1 | 2.2 | 97 | [18] |
| PI3Kα | VHL | C8 Alkyl | ~24 | 227.4 | 71.3 | [19] |
| mTOR | VHL | C8 Alkyl | ~24 | 45.4 | 74.9 | [19] |
| ERα | VHL | PEG | 12 | >1000 | <20 | [17] |
| ERα | VHL | PEG | 16 | ~100 | >80 | [17] |
| FAK | CRBN | Not Specified | BSJ-04-146 | - | >90 | [20] |
Note: This table is a compilation of data from different studies and experimental conditions may vary.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the general steps to assess the degradation of a target protein after treatment with a PROTAC.[21]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of your PROTAC and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[21]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer.[22] Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.[21]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding.[21] Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.[21]
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[21] Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This protocol provides a general guideline for using the NanoBRET™ assay to measure the formation of the ternary complex in live cells.[1][7]
Materials:
-
HEK293T cells
-
Expression plasmids for NanoLuc®-Target Protein and HaloTag®-E3 Ligase
-
Transfection reagent
-
White, 96-well assay plates
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC compound
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with 460nm and >610nm filters
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a white assay plate. Co-transfect the cells with the NanoLuc®-Target Protein and HaloTag®-E3 Ligase plasmids.[1]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the HaloTag® NanoBRET® 618 Ligand to the PROTAC dilutions. Add the PROTAC/ligand mix to the cells and incubate.[1]
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to each well.
-
Signal Measurement: Measure the donor emission (460nm) and acceptor emission (>610nm) using a luminometer.[1]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[1]
Protocol 3: AlphaLISA Ternary Complex Formation Assay
This protocol describes a general method for detecting the formation of a ternary complex using AlphaLISA technology.[16]
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant E3 ligase complex (e.g., FLAG-tagged)
-
PROTAC compound
-
AlphaLISA Assay Buffer
-
AlphaLISA Donor beads (e.g., Glutathione-coated)
-
AlphaLISA Acceptor beads (e.g., Anti-FLAG coated)
-
384-well assay plate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound. Prepare solutions of the tagged target protein and E3 ligase complex in assay buffer.
-
Assay Incubation: In a 384-well plate, add the target protein, E3 ligase complex, and PROTAC at their final desired concentrations. Incubate to allow for ternary complex formation.[23]
-
Bead Addition: Add the AlphaLISA Donor and Acceptor beads to each well. Incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: An increase in the AlphaLISA signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. schrodinger.com [schrodinger.com]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 15. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-rad.com [bio-rad.com]
- 23. SLAS2024 [slas2024.eventscribe.net]
Navigating PROTAC Synthesis with Bis-Tos-PEG7: A Technical Troubleshooting Guide
For researchers at the forefront of targeted protein degradation, the synthesis of Proteolysis Targeting Chimeras (PROTACs) is a critical step. The choice of linker is paramount to the success of a PROTAC, and PEG linkers are frequently employed to enhance solubility and optimize the ternary complex formation. This guide provides a comprehensive troubleshooting resource for the synthesis of PROTACs utilizing a Bis-Tos-PEG7 linker, addressing common challenges to streamline your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My initial reaction with this compound shows low to no conversion of my starting material (E3 ligase ligand or protein of interest (POI) ligand). What are the likely causes and how can I fix it?
A1: Low or no reactivity in the initial nucleophilic substitution reaction is a common hurdle. The primary reasons often revolve around the nucleophilicity of your ligand and the reaction conditions.
-
Insufficient Nucleophilicity: The tosyl group is a good leaving group, but it requires a sufficiently strong nucleophile to be displaced. Phenols and primary or secondary amines are typical nucleophiles. If your ligand's reactive group is a weak nucleophile (e.g., a hindered amine or an electron-deficient phenol), the reaction may be sluggish.
-
Troubleshooting:
-
Increase Basicity: The addition of a non-nucleophilic base is crucial. A common choice is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can deprotonate the nucleophile, increasing its reactivity. For amine nucleophiles, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used.
-
Optimize Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) is generally recommended as it can solvate the ions and facilitate the Sₙ2 reaction.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious as higher temperatures can lead to side reactions.
-
-
-
Poor Solubility of Reagents: If your ligand or the this compound linker is not fully dissolved in the reaction solvent, the reaction will be inefficient.
-
Troubleshooting:
-
Solvent Screening: Test different polar aprotic solvents in which all reactants are soluble.
-
Co-solvents: In some cases, a co-solvent system may be necessary to achieve complete dissolution.
-
-
-
Degraded this compound Linker: The tosyl groups can be susceptible to hydrolysis over time, especially if exposed to moisture.
-
Troubleshooting:
-
Use Fresh Reagent: Whenever possible, use a fresh batch of this compound.
-
Proper Storage: Store the linker under inert gas (argon or nitrogen) and in a desiccator to prevent moisture exposure.
-
-
Q2: I am seeing a complex mixture of products by LC-MS analysis. What are the potential side reactions?
A2: The appearance of multiple unexpected peaks in your LC-MS indicates the occurrence of side reactions. With this compound, several possibilities exist:
-
Double Reaction on the Ligand: If your E3 ligase or POI ligand has multiple nucleophilic sites, the this compound linker could react at more than one position, leading to undesired cross-linking or oligomerization.
-
Troubleshooting:
-
Protecting Groups: If possible, protect the secondary nucleophilic sites on your ligand before reacting it with the linker.
-
Stoichiometry Control: Use a molar excess of the ligand relative to the this compound linker in the first reaction step to favor the mono-substituted product.
-
-
-
Elimination Reactions: Although less common with primary tosylates like those on a PEG chain, elimination reactions can sometimes occur, especially at elevated temperatures or with sterically hindered bases, leading to the formation of an alkene.
-
Troubleshooting:
-
Milder Conditions: Use a milder base and lower reaction temperatures.
-
-
-
Hydrolysis of Tosylate: If there is moisture in the reaction, the tosyl group can be hydrolyzed back to a hydroxyl group, rendering the linker unreactive.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
-
-
Q3: I have successfully synthesized the mono-substituted intermediate, but the second reaction to attach the other ligand is failing.
A3: Failure at the second step can be due to issues with the intermediate or the reaction conditions for the second coupling.
-
Steric Hindrance: The first ligand attached to the PEG linker might sterically hinder the approach of the second ligand to the remaining tosyl group.
-
Troubleshooting:
-
Longer Reaction Times: The second reaction may require a longer reaction time or slightly elevated temperatures compared to the first.
-
Less Hindered Ligand First: If possible, consider a synthetic strategy where the less sterically demanding ligand is attached first.
-
-
-
Deactivation of the Second Tosyl Group: The reaction conditions used for the first step might have inadvertently led to the degradation of the second tosyl group.
-
Troubleshooting:
-
Characterize the Intermediate: Before proceeding to the second step, thoroughly characterize the mono-substituted intermediate by LC-MS and NMR to confirm the presence of the remaining tosyl group.
-
-
Q4: My final PROTAC is difficult to purify. What purification strategies are recommended?
A4: The polyethylene glycol (PEG) component of the linker significantly increases the polarity of the final PROTAC molecule, which can make purification by traditional normal-phase column chromatography challenging.
-
Reverse-Phase HPLC: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying PROTACs. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.
-
Size-Exclusion Chromatography (SEC): For larger PROTACs or to remove smaller impurities, size-exclusion chromatography can be a useful technique.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Low/No Conversion in First Reaction | Weak nucleophilicity of the ligand | Use a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). Optimize solvent to a polar aprotic one (DMF, ACN). Gently heat the reaction (40-60 °C). |
| Poor solubility of reagents | Screen for a suitable solvent or use a co-solvent system. | |
| Degraded this compound linker | Use a fresh batch of the linker and ensure proper storage under inert gas and desiccated conditions. | |
| Complex Mixture of Products | Multiple reactive sites on the ligand | Use protecting groups for secondary nucleophilic sites. Control stoichiometry by using an excess of the ligand. |
| Elimination side reactions | Use milder bases and lower reaction temperatures. | |
| Hydrolysis of tosyl groups | Use anhydrous solvents and an inert atmosphere. | |
| Failure of Second Reaction | Steric hindrance from the first ligand | Increase reaction time and/or temperature for the second step. Consider attaching the less hindered ligand first. |
| Deactivation of the second tosyl group | Characterize the mono-substituted intermediate to confirm the integrity of the remaining tosyl group. | |
| Difficult Purification | High polarity of the PROTAC | Use preparative reverse-phase HPLC (RP-HPLC) with a C18 column. Consider size-exclusion chromatography (SEC) for further purification. |
Experimental Protocols
While a universal, one-size-fits-all protocol is not feasible due to the diverse nature of POI and E3 ligase ligands, the following general procedure outlines the key steps for a PROTAC synthesis using this compound. It is crucial to adapt and optimize these conditions for your specific substrates.
General Protocol for Two-Step PROTAC Synthesis with this compound
Step 1: Synthesis of the Mono-Substituted Intermediate (Ligand 1-PEG7-Tos)
-
Reagent Preparation: In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve your first ligand (Ligand 1, containing a primary/secondary amine or phenol, 1.2 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, 2.5 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Linker Addition: To this stirring solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor the progress of the reaction by LC-MS. The reaction is complete when the starting material (this compound) is consumed and a new peak corresponding to the mono-substituted product is observed.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mono-substituted intermediate can be purified by flash column chromatography on silica gel or preparative RP-HPLC.
-
Characterization: Confirm the structure and purity of the mono-substituted intermediate by LC-MS and ¹H NMR.
Step 2: Synthesis of the Final PROTAC (Ligand 1-PEG7-Ligand 2)
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve the purified mono-substituted intermediate (Ligand 1-PEG7-Tos, 1.0 equivalent), your second ligand (Ligand 2, containing a nucleophilic group, 1.5 equivalents), and a non-nucleophilic base (e.g., Cs₂CO₃, 3.0 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating (e.g., 60-80 °C). The second substitution may require more forcing conditions than the first due to potential steric hindrance.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS until the starting mono-substituted intermediate is consumed and the desired PROTAC product is formed.
-
Work-up and Purification: After the reaction is complete, cool to room temperature and perform an aqueous work-up as described in Step 1. The final PROTAC is typically purified by preparative RP-HPLC to achieve high purity.
-
Final Characterization: Characterize the final PROTAC product thoroughly using LC-MS, high-resolution mass spectrometry (HRMS), and ¹H and ¹³C NMR to confirm its identity, purity, and structure.
Visualizing the Process
To aid in understanding the workflow and chemical transformations, the following diagrams are provided.
Caption: A typical workflow for PROTAC synthesis using this compound.
Caption: Chemical transformation in a two-step PROTAC synthesis.
Technical Support Center: Optimizing PROTAC Stability with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on improving the stability of Proteolysis-Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues observed with PROTACs containing PEG linkers?
A1: PROTACs with PEG linkers can face several stability challenges. The most common issues include:
-
Metabolic Instability: The ether linkages within the PEG chain are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver. This can lead to O-dealkylation, resulting in a short in vivo half-life and reduced therapeutic efficacy.
-
Chemical Instability: Depending on the other functionalities present in the PROTAC molecule, hydrolysis of amide or ester bonds connecting the linker to the ligands can occur under physiological conditions.
-
Ternary Complex Instability: While the flexibility of PEG linkers can be advantageous for inducing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), excessive flexibility may not adequately restrict the geometry, leading to a less stable complex and inefficient ubiquitination.[1]
-
Aggregation: Due to their high molecular weight and potential for intermolecular interactions, PROTACs can be prone to aggregation, which can affect their solubility and bioavailability.
Q2: How does the length of a PEG linker impact PROTAC stability and function?
A2: The length of the PEG linker is a critical parameter that significantly influences a PROTAC's performance. An optimal linker length is essential for establishing the correct proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination.[1]
-
Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.
-
Too Long: An excessively long linker might lead to inefficient ubiquitination due to suboptimal positioning of the E3 ligase relative to the target protein's lysine residues. The increased flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2] The optimal linker length is target-dependent and must be determined empirically for each new PROTAC system.
Q3: Can modifying the PEG linker improve the metabolic stability of a PROTAC?
A3: Yes, modifications to the PEG linker can enhance metabolic stability. Strategies include:
-
Incorporating Rigid Moieties: Introducing cyclic structures like piperidine or piperazine rings within the linker can reduce its flexibility and shield it from metabolic enzymes.[3]
-
Alkynyl or Triazole Groups: Replacing parts of the PEG chain with alkynyl or triazole groups can increase rigidity and metabolic resistance.
-
Fluorination: Strategic placement of fluorine atoms on the linker can block sites of metabolism.
Q4: What is the "hook effect" and how does the PEG linker contribute to it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. The flexibility and length of the PEG linker can influence the hook effect by affecting the cooperativity of ternary complex formation. Optimizing the linker to enhance positive cooperativity can help mitigate this effect.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with PEG-linked PROTACs.
Issue 1: Low Metabolic Stability in In Vitro Assays (e.g., Liver Microsomes)
-
Observation: Rapid disappearance of the parent PROTAC compound over a short time course.
-
Potential Cause: Susceptibility of the PEG linker or other parts of the molecule to metabolism by phase I (e.g., CYPs) or phase II enzymes.
-
Troubleshooting Steps:
-
Metabolite Identification: Use LC-MS/MS to identify the metabolites and pinpoint the "soft spots" of metabolism on the PROTAC molecule.
-
Linker Modification: If metabolism is occurring on the linker, synthesize analogs with modified linkers (e.g., shorter PEG chain, incorporation of rigid moieties, or replacement with an alkyl chain).
-
Ligand Modification: If metabolism is occurring on the warhead or E3 ligase ligand, consider introducing metabolically robust groups (e.g., fluorine) at the site of metabolism.
-
Assay with Hepatocytes: To get a more comprehensive metabolic profile, perform the stability assay using cryopreserved human hepatocytes, which contain both phase I and phase II metabolic enzymes.[4]
-
Issue 2: Poor Cellular Permeability
-
Observation: Good in vitro degradation activity with purified proteins, but poor or no degradation in cellular assays.
-
Potential Cause: The high molecular weight and polarity of the PROTAC, often exacerbated by the hydrophilic PEG linker, can hinder its ability to cross the cell membrane.
-
Troubleshooting Steps:
-
Permeability Assay: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your PROTAC.
-
Linker Optimization: Synthesize and test PROTACs with varying PEG linker lengths and compositions. Sometimes, a more hydrophobic linker or a shorter PEG chain can improve permeability.
-
Introduce Ionizable Groups: Incorporating basic nitrogen-containing groups like piperazine can improve solubility and potentially permeability.
-
Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties that are cleaved inside the cell can enhance cell entry.
-
Issue 3: No or Weak Ternary Complex Formation
-
Observation: Lack of target degradation in cellular assays and no evidence of a ternary complex in biochemical or biophysical assays.
-
Potential Cause: The linker length or geometry is not optimal for bridging the target protein and the E3 ligase.
-
Troubleshooting Steps:
-
Confirm Binary Binding: First, ensure that your PROTAC can bind to both the target protein and the E3 ligase independently using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Vary Linker Length: Synthesize a series of PROTACs with different PEG linker lengths to empirically determine the optimal length for ternary complex formation.
-
Change Linker Attachment Points: The exit vector of the linker from the ligands is crucial. Consider synthesizing analogs with the linker attached to different solvent-exposed positions on the warhead and E3 ligase ligand.
-
Ternary Complex Assay: Use an assay like AlphaLISA or Co-immunoprecipitation to directly assess ternary complex formation with your PROTAC analogs.
-
Quantitative Data Presentation
The following tables summarize the impact of PEG linker length on the degradation efficiency and ternary complex stability of representative PROTACs.
Table 1: Effect of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 4 | >5000 | <20 | [5] |
| BRD4 | CRBN | PEG | 7 | >5000 | ~30 | [5] |
| BRD4 | CRBN | PEG | 10 | <500 | >80 | [5] |
| BRD4 | CRBN | PEG | 13 | <500 | >90 | [5] |
| TBK1 | VHL | Alkyl/Ether | 7 | No degradation | N/A | [5] |
| TBK1 | VHL | Alkyl/Ether | 12 | <1000 | >90 | [5] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [5] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [5] |
Table 2: Influence of Linker Composition on Ternary Complex Stability and Degradation
| PROTAC | Target | E3 Ligase | Linker Type | Ternary Complex Dissociation Half-Life (t½) | Initial Degradation Rate | Reference |
| MZ1 | Brd4BD2 | VHL | PEG/Alkyl | Long | Fast | [6] |
| PROTAC 2 | SMARCA2 | VHL | Pyridine-based | Short | Similar to PROTAC 1 | [1] |
| PROTAC 4 | SMARCA2 | VHL | Pyridine-based | Short | Similar to PROTAC 1 | [1] |
| PROTAC 5 | SMARCA2 | VHL | Pyridine-based | Short | Similar to PROTAC 1 | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of a PROTAC by phase I enzymes.
-
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test PROTAC and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to the final desired concentration. The final DMSO concentration should be <1%.
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Add the test PROTAC or control compound to the HLM mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the line will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a PROTAC.
-
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid mixture (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test PROTAC compound
-
Control compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test and control compounds in DMSO.
-
Dilute the stock solutions in PBS to the final donor concentration.
-
Coat the membrane of the donor plate with the phospholipid mixture.
-
Add PBS to the acceptor plate wells.
-
Add the diluted compound solutions to the donor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the provided formula from the assay kit manufacturer, which takes into account the concentrations in the donor and acceptor wells, incubation time, and membrane area.
-
Protocol 3: Cellular Ternary Complex Formation Assay (AlphaLISA)
-
Objective: To quantify the formation of the ternary complex in a cellular lysate.
-
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., FLAG-tagged)
-
Test PROTAC
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA anti-tag donor beads (e.g., anti-FLAG)
-
AlphaLISA assay buffer
-
Microplate reader capable of AlphaLISA detection
-
-
Procedure:
-
Prepare solutions of the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC in AlphaLISA assay buffer.
-
In a 384-well microplate, add the target protein, E3 ligase, and PROTAC solutions.
-
Incubate at room temperature to allow for ternary complex formation.
-
Add a mixture of the anti-tag acceptor and donor beads to each well.
-
Incubate in the dark to allow for bead-protein binding.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration. A bell-shaped curve is typically observed, from which the concentration for maximal ternary complex formation can be determined.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting PROTAC stability issues.
References
- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Bis-Tos-PEG7 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges with the cell permeability of Proteolysis Targeting Chimers (PROTACs) containing Bis-Tos-PEG7 linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC with a this compound linker showing poor cell permeability?
A: Poor cell permeability in large molecules like PROTACs is a common challenge. The this compound linker, while offering good water solubility and synthetic tractability, contributes to several physicochemical properties that can hinder passive diffusion across the cell membrane:
-
High Molecular Weight (MW): PROTACs inherently fall into the "beyond Rule of 5" (bRo5) chemical space, and long PEG chains further increase the molecular size, making it difficult for them to pass through the lipid bilayer.[1][2][3]
-
High Polar Surface Area (PSA): The repeating ether oxygens in the PEG7 linker significantly increase the molecule's polarity and the number of hydrogen bond acceptors (HBAs), which is unfavorable for membrane permeation.[4][5]
-
High Rotational Freedom: The flexibility of the PEG linker can be a double-edged sword. While it aids in the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), it can also lead to collapsed, polar conformations in aqueous environments that are energetically costly to desolvate for membrane entry.[1][4] However, some flexible PROTACs can adopt "chameleon-like" conformations, folding to shield polar groups within a nonpolar environment like the cell membrane.[1][2]
Q2: What are the initial troubleshooting steps to diagnose a permeability issue?
A: A systematic approach is crucial to confirm that poor cellular activity is due to permeability and not other factors. We recommend the following workflow:
-
Confirm Compound Integrity: Ensure the poor activity is not due to compound degradation or impurities.
-
Verify Biochemical Potency: Confirm that your PROTAC can form a stable ternary complex with the target protein and E3 ligase using in vitro biophysical assays (e.g., SPR, FP, TR-FRET).
-
Establish a Baseline: Quantify the passive permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA). This will provide a baseline for improvement.
Troubleshooting Guides
Guide 1: Optimizing the Linker for Better Permeability
The linker is the most modular component of a PROTAC and its modification is a primary strategy for improving drug-like properties.[6][7]
Linker Modification Strategies
| Strategy | Description | Potential Advantages | Potential Disadvantages |
| Shorten PEG Chain | Replace the PEG7 linker with a shorter version (e.g., PEG2, PEG3). | Reduces MW and PSA. Studies show permeability can increase with shorter linkers.[8][9] | May disrupt the optimal geometry for ternary complex formation, reducing degradation efficiency.[7] |
| Increase Lipophilicity | Replace the hydrophilic PEG linker with a more hydrophobic alkyl chain. | Can improve membrane partitioning. | May significantly decrease aqueous solubility, leading to aggregation. Can also result in lower permeability if the molecule cannot adopt a favorable conformation.[6][8][9] |
| Introduce Rigidity | Incorporate cyclic moieties like piperazine or piperidine into the linker.[4][10] | Reduces conformational flexibility, which can "pre-organize" the PROTAC into a more permeable state and improve metabolic stability.[4][6] | Synthetic complexity increases. A rigid linker may not allow for productive ternary complex formation. |
| Amide-to-Ester Swap | If the linker contains amide bonds, substituting them with esters reduces the number of hydrogen bond donors (HBDs). | Reduces the desolvation penalty for membrane crossing. Has been shown to increase permeability by up to 10-fold in matched pairs.[11] | Esters may be susceptible to hydrolysis by cellular esterases, reducing the PROTAC's half-life. |
Hypothetical Permeability Data for Linker Modifications
The following table presents hypothetical PAMPA data for a series of PROTACs to illustrate the impact of linker modifications.
| PROTAC ID | Linker Description | MW (Da) | cLogP | TPSA (Ų) | Permeability Pe (10⁻⁶ cm/s) |
| PROTAC-01 | This compound (Original) | 950 | 2.5 | 185 | 0.2 |
| PROTAC-02 | PEG4 (Shorter) | 818 | 2.1 | 150 | 0.8 |
| PROTAC-03 | C8 Alkyl (Lipophilic) | 802 | 4.5 | 120 | 0.5 (Solubility limited) |
| PROTAC-04 | Piperazine-C4 (Rigid) | 830 | 3.0 | 135 | 1.5 |
Guide 2: Advanced Strategies for Enhancing Cellular Uptake
If linker modification is insufficient or not desired, several advanced strategies can be employed.
-
Prodrug Approach: Mask polar functional groups (like hydroxyls or carboxyls) with lipophilic, cleavable moieties. These groups are cleaved by intracellular enzymes (e.g., esterases) to release the active PROTAC. This strategy can significantly improve permeability and enable oral administration.[4]
-
CLIPTACs (In-cell click-formed PROTACs): This innovative approach involves synthesizing the PROTAC intracellularly from two smaller, more permeable precursors.[4][12] One precursor is the target protein ligand tagged with a reaction handle (e.g., a trans-cyclooctene), and the other is the E3 ligase ligand with a complementary handle (e.g., a tetrazine). These pieces cross the cell membrane independently and then assemble into the full PROTAC via a bio-orthogonal click reaction.[12]
References
- 1. diva-portal.org [diva-portal.org]
- 2. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bioconjugation with Bis-Tos-PEG7 Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bis-Tos-PEG7 linkers while mitigating steric hindrance. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary applications?
A this compound linker is a chemical tool used in bioconjugation. It consists of a polyethylene glycol (PEG) chain with seven repeating ethylene glycol units, flanked by two tosyl (Tos) groups. PEG linkers are known for their ability to improve the solubility and stability of conjugated molecules.[] The tosyl groups are excellent leaving groups, making this linker particularly useful for reacting with nucleophiles like amines and thiols on biomolecules. This linker is commonly employed in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]
Q2: What is steric hindrance in the context of bioconjugation with this compound linkers?
Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[4] In the context of this compound linkers, steric hindrance can occur in several ways:
-
The PEG chain itself can physically block the reactive tosyl groups from accessing the target functional groups on a biomolecule, especially in crowded molecular environments.
-
After conjugation, the linker and its attached payload can hinder the binding of the primary biomolecule (e.g., an antibody) to its target.
-
In PROTACs, an improperly sized linker can prevent the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][5]
Q3: How does the PEG7 linker length influence steric hindrance?
The length of the PEG linker is a critical factor in managing steric hindrance.[6] A linker that is too short may not provide enough space between the conjugated molecules, leading to steric clashes that can prevent conjugation or reduce the biological activity of the final construct.[] Conversely, a very long linker might be too flexible, leading to non-productive binding or aggregation.[5] A PEG7 linker provides a moderate length that can often strike a balance between providing sufficient separation to avoid steric hindrance while maintaining a degree of conformational rigidity.
Q4: What are the primary advantages of using a PEG linker in bioconjugation?
PEG linkers offer several key benefits in bioconjugation, including:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions.[]
-
Enhanced Stability: PEGylation can protect molecules from enzymatic degradation.[]
-
Reduced Immunogenicity: The PEG chain can "shield" the conjugated molecule from the immune system, reducing the likelihood of an immune response.
-
Increased Bioavailability: By improving solubility and stability, PEG linkers can lead to better distribution and a longer circulation time in biological systems.[]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
Possible Cause: Steric hindrance is preventing the tosyl groups from reacting with the target functional groups on your biomolecule.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
pH: The optimal pH for the reaction of tosyl groups with amines is typically in the range of 8.5-10.0. For thiols, a pH of 7.5-8.5 is generally preferred.
-
Temperature and Time: While many reactions proceed at room temperature, consider performing the conjugation at 4°C for a longer duration (e.g., overnight) to minimize potential side reactions and protein denaturation.
-
-
Modify Molar Ratio: Increase the molar excess of the this compound linker relative to the biomolecule. This can help drive the reaction to completion, but be mindful that this may also increase the risk of multiple conjugations at different sites.
-
Consider a Longer Linker: If steric hindrance is suspected to be the primary issue, using a linker with a longer PEG chain (e.g., PEG11 or PEG23) may provide the necessary spatial separation for the reaction to occur.
-
Change the Conjugation Strategy: If targeting a specific site is proving difficult due to local steric hindrance, consider engineering a more accessible conjugation site on your biomolecule through site-directed mutagenesis.
Problem 2: Reduced Biological Activity of the Final Conjugate
Possible Cause: The conjugated linker and payload are sterically hindering the active site or binding domain of your biomolecule.
Troubleshooting Steps:
-
Linker Length and Composition:
-
Shorter Linker: If the current PEG7 linker is too flexible and is "folding back" to block the active site, a shorter or more rigid linker might be beneficial.
-
Longer Linker: Conversely, if the payload is sterically clashing with the target, a longer PEG linker may be necessary to distance it from the biomolecule's active site.[8]
-
-
Attachment Site: The point of attachment of the linker on the biomolecule is crucial.[6] If possible, choose a site that is distal to the active or binding region to minimize interference. Computational modeling can be a valuable tool to predict potential steric clashes and guide the selection of an optimal attachment site.[9]
-
Protect the Active Site: During the conjugation reaction, the active site of the biomolecule can be protected by a reversible inhibitor. This prevents the linker from attaching at or near the active site.
Quantitative Data
The length of the PEG linker can significantly impact the efficacy of a bioconjugate. The following table summarizes representative data on how PEG linker length can influence key parameters in antibody-drug conjugates (ADCs).
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (hours) | In Vivo Efficacy (Tumor Growth Inhibition) |
| PEG3 | Lower (more potent) | Shorter | Moderate |
| PEG7 | Moderate | Intermediate | Good |
| PEG11 | Higher (less potent) | Longer | Excellent |
| PEG23 | Highest (least potent) | Longest | Good |
Note: This table represents a synthesized trend from multiple studies and the optimal linker length is highly dependent on the specific antibody, payload, and target. A systematic evaluation of different linker lengths is recommended for each new bioconjugate.[10]
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein via Amine Groups (e.g., Lysine)
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5)
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure your protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer. The buffer should be free of primary amines (e.g., Tris) that could compete with the reaction.
-
Linker Preparation: Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mg/mL).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound linker to the protein solution. Mix gently by inversion or slow vortexing.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Analyze the conjugate using SDS-PAGE to confirm an increase in molecular weight and use techniques like mass spectrometry to determine the drug-to-antibody ratio (DAR).
Protocol 2: General Procedure for Conjugation of this compound to a Protein via Thiol Groups (e.g., Cysteine)
Materials:
-
Protein with accessible thiol groups
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5)
-
This compound linker
-
Anhydrous DMF or DMSO
-
Desalting column
Procedure:
-
Protein Reduction (if necessary): If the thiol groups are in the form of disulfide bonds, they must first be reduced. Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature.
-
Removal of Reducing Agent: Immediately before conjugation, remove the reducing agent using a desalting column equilibrated with the reaction buffer. This is crucial as the reducing agent can react with the linker.
-
Linker Preparation: Prepare a stock solution of the this compound linker in anhydrous DMF or DMSO as described in Protocol 1.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the reduced protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
Purification: Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess linker and other reagents.
-
Characterization: Characterize the final conjugate as described in Protocol 1.
Visualizations
Caption: Workflow for PROTAC synthesis and mechanism of action.
Caption: Troubleshooting logic for steric hindrance issues.
References
- 2. benchchem.com [benchchem.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Degradation Efficiency with Bis-Tos-PEG7 PROTACs
Welcome to the technical support center for researchers utilizing Bis-Tos-PEG7 and other PEG-based PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to low degradation efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it with my this compound PROTAC?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1] To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[1]
-
Test lower concentrations: Evaluate your PROTAC at nanomolar to low micromolar ranges to find the optimal concentration for maximal degradation.[1]
-
Enhance ternary complex cooperativity: While challenging to modify post-synthesis, designing PROTACs that promote positive cooperativity in ternary complex formation can reduce the hook effect.[1]
Q2: My this compound PROTAC isn't causing any degradation of my target protein. What are the common reasons for this?
Several factors can lead to a lack of degradation. Here's a systematic approach to troubleshooting:
-
Confirm Target and E3 Ligase Engagement: Ensure your PROTAC can bind to both the target protein and the recruited E3 ligase.
-
Assess Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[1][2] The flexible PEG7 linker in your this compound PROTAC can influence its physicochemical properties.
-
Verify Ternary Complex Formation: Even with binary engagement, the PROTAC may not efficiently bring the target and E3 ligase together to form a stable and productive ternary complex.[1]
-
Check for Proper Ubiquitination: The ternary complex must be oriented correctly for the E3 ligase to transfer ubiquitin to the target protein.
-
Ensure Proteasome Function: The final step of degradation relies on a functional ubiquitin-proteasome system (UPS).
Q3: How does the this compound linker affect my PROTAC's performance?
The linker is a critical component of a PROTAC, influencing its efficacy and selectivity. The PEG7 linker in your PROTAC offers flexibility, which can be advantageous for forming a productive ternary complex.[3][4] However, linker length and composition are crucial:
-
Too short: A short linker can cause steric hindrance, preventing the formation of the ternary complex.[5][6]
-
Too long: A long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[5][6]
Systematic variation of the linker length is often necessary to optimize degradation.[7][8]
Q4: My PROTAC is showing off-target effects. How can I improve its selectivity?
Off-target effects can occur if your PROTAC degrades proteins other than the intended target. To improve selectivity:
-
Optimize the Target-Binding Moiety: Using a more selective warhead for your protein of interest is a primary strategy.[1]
-
Modify the Linker: The linker's length and composition can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination.[1][4]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form distinct off-target ternary complexes.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low degradation efficiency with your this compound PROTAC.
Problem 1: No Target Degradation Observed
Is the target protein and E3 ligase expressed in your cell line?
-
Action: Confirm the expression of both the target protein and the E3 ligase (e.g., VHL or Cereblon) in your cell line by Western blot.
-
Rationale: The PROTAC cannot function if its targets are not present.
Is your PROTAC cell-permeable?
-
Action: Assess the cellular uptake of your PROTAC. While direct measurement can be complex, you can infer permeability issues if you observe target engagement in cell lysates but not in intact cells.
-
Rationale: The PROTAC must reach its intracellular targets to induce degradation.[2]
Does your PROTAC engage the target protein and E3 ligase?
-
Action: Perform cellular thermal shift assays (CETSA) or use biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with purified proteins to confirm binding.
-
Rationale: Lack of engagement with either the target or the E3 ligase will prevent ternary complex formation.
Is a stable and productive ternary complex being formed?
-
Action: Use co-immunoprecipitation (Co-IP) to pull down the E3 ligase and blot for the target protein (or vice versa) in the presence of your PROTAC. Proximity-based assays like TR-FRET can also quantify ternary complex formation.[9]
-
Rationale: Ternary complex formation is essential for ubiquitination.[10][11][12] The flexibility of the PEG7 linker should facilitate this, but optimal geometry is key.
Is the target protein being ubiquitinated?
-
Action: Perform an in-cell ubiquitination assay. Immunoprecipitate the target protein from cells treated with your PROTAC and a proteasome inhibitor (e.g., MG132) and then perform a Western blot for ubiquitin.
-
Rationale: This directly tests if the PROTAC is successfully inducing the ubiquitination of the target.[9]
Is the proteasome active?
-
Action: Include a positive control in your degradation experiments, such as a known proteasome inhibitor, to ensure the proteasome is functional.[13]
-
Rationale: A compromised proteasome will prevent the degradation of ubiquitinated proteins.
Problem 2: Weak or Incomplete Target Degradation
Have you optimized the PROTAC concentration and treatment time?
-
Action: Perform a dose-response experiment with a wide range of concentrations and a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal conditions.[13]
-
Rationale: The kinetics of degradation can vary significantly.
Are you observing the "hook effect"?
-
Action: Analyze your dose-response curve for a bell shape, which is indicative of the hook effect.[1] If observed, use concentrations in the optimal range.
-
Rationale: Excessively high concentrations can inhibit degradation.[1]
Is the rate of protein synthesis counteracting degradation?
-
Action: A shorter treatment time might reveal more significant degradation before new protein synthesis can compensate.[13]
-
Rationale: High protein turnover can mask the effects of the PROTAC.
Could the linker be suboptimal?
-
Action: If possible, synthesize and test analogs of your this compound PROTAC with different linker lengths (e.g., PEG3, PEG5, PEG9).
-
Rationale: Even small changes in linker length can dramatically impact degradation efficiency.[5]
Quantitative Data Summary
| Parameter | Description | Typical Range | Reference |
| DC50 | The concentration of PROTAC that results in 50% degradation of the target protein. | pM to µM | [10] |
| Dmax | The maximum percentage of target protein degradation achieved. | Varies | [3] |
| IC50 | The concentration of a drug that inhibits a biological process by 50%. | nM to µM | [3] |
| Kd | The dissociation constant, indicating the binding affinity between two molecules. | nM to µM | [3] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with a dose-response of your this compound PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer containing protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for your target protein. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[9]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the bands.[9]
-
Analysis: Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensities to determine the percentage of degradation relative to the vehicle control.[9]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[9]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer with protease inhibitors.[9]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.[9]
-
Complex Capture: Add Protein A/G agarose beads to capture the immune complexes.[9]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the bound proteins.[9]
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for the target protein and the E3 ligase to confirm their co-precipitation.[9]
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with your PROTAC. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[9]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer).[9]
-
Immunoprecipitation: Perform immunoprecipitation for your target protein.[9]
-
Western Blot Analysis: Elute the immunoprecipitated proteins, run on an SDS-PAGE gel, and probe the Western blot with an anti-ubiquitin antibody. An increase in a high-molecular-weight smear indicates successful ubiquitination.[9]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Bis-Tos-PEG7 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate off-target effects of Bis-Tos-PEG7 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with this compound PROTACs?
A1: Off-target effects with PROTACs, including those with a this compound linker, can stem from several factors:
-
Warhead Promiscuity: The ligand binding to your protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.
-
E3 Ligase Ligand Off-Targets: The E3 ligase binder itself can sometimes induce the degradation of its own set of "neosubstrates." For instance, pomalidomide-based ligands for Cereblon (CRBN) are known to degrade certain zinc-finger proteins independently of the intended target.[1]
-
Linker-Mediated Interactions: The this compound linker, while primarily a flexible spacer, can influence the conformation of the ternary complex (POI-PROTAC-E3 ligase) and may contribute to stabilizing interactions with off-target proteins.
-
Formation of Unproductive Binary Complexes: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and can lead to off-target pharmacology. This is known as the "hook effect".
Q2: How does the PEG7 linker length in my this compound PROTAC influence selectivity?
A2: The length of the polyethylene glycol (PEG) linker is a critical determinant of a PROTAC's efficacy and selectivity.[2][3][4]
-
Optimal Ternary Complex Geometry: An optimal linker length is necessary to facilitate a productive ternary complex conformation for ubiquitination. A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the POI and E3 ligase together.
-
Isoform and Family Member Selectivity: Subtle changes in linker length can dramatically alter selectivity between highly homologous proteins or protein isoforms. For example, extending a linker by a single ethylene glycol unit has been shown to abolish the degradation of one target while maintaining degradation of another.[2]
Q3: Can the flexibility of the PEG7 linker contribute to off-target effects?
A3: Yes, the flexibility of the PEG linker can be a double-edged sword. While it can allow for the formation of a stable ternary complex with the intended target, it can also permit the PROTAC to adopt conformations that facilitate interactions with off-target proteins. In some cases, a more rigid linker may be beneficial for improving selectivity by pre-organizing the PROTAC into a bioactive conformation that is more specific for the intended ternary complex.[5]
Q4: What are the first steps I should take if I suspect my this compound PROTAC has significant off-target effects?
A4: The first step is to confirm and identify the off-target proteins. A global proteomics approach, such as mass spectrometry-based quantitative proteomics, is the most comprehensive way to assess changes in the entire proteome upon treatment with your PROTAC.[6][7][8][9] This will provide an unbiased view of which proteins are being degraded, allowing you to distinguish between on-target and off-target effects.
Troubleshooting Guides
Guide 1: High Off-Target Degradation Observed in Proteomics
Problem: Your global proteomics data reveals significant degradation of proteins other than your intended target when using your this compound PROTAC.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Promiscuous Warhead | Validate Warhead Selectivity: Test the warhead compound alone (not as part of the PROTAC) in a binding assay against a panel of related proteins to assess its intrinsic selectivity. Redesign the Warhead: If the warhead is not selective, consider using a more specific ligand for your protein of interest. |
| Suboptimal Linker Length | Synthesize a Linker Length Series: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG9) to determine if a shorter or longer linker improves selectivity.[2][3] Rationale: Altering the linker length can change the geometry of the ternary complex, potentially destabilizing interactions with off-target proteins. |
| Non-Specific E3 Ligase Recruitment | Test a Negative Control PROTAC: Synthesize a control PROTAC where the E3 ligase ligand is inactive (e.g., a stereoisomer that doesn't bind the E3 ligase). If off-target degradation persists, it may be independent of the E3 ligase. Switch E3 Ligase: If possible, synthesize a new PROTAC that utilizes a different E3 ligase (e.g., switch from a CRBN-based to a VHL-based PROTAC). Different E3 ligases have different cellular distributions and substrate specificities.[10] |
| High PROTAC Concentration | Perform a Dose-Response Experiment: Determine the DC50 (concentration for 50% degradation) for your on-target protein and your identified off-target proteins. A significant window between the on-target and off-target DC50 values may allow you to use a lower concentration that minimizes off-target effects. |
Guide 2: Inconsistent Degradation Results Between Experiments
Problem: You are observing variability in the degradation of your target and off-target proteins across different experiments.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Cellular State and Passage Number | Standardize Cell Culture Conditions: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. The expression levels of the target protein and E3 ligase can vary with cell state. |
| PROTAC Stability | Assess Compound Stability: Check the stability of your this compound PROTAC in your cell culture medium over the time course of your experiment. Degradation of the PROTAC can lead to inconsistent results. |
| Assay Variability | Use Appropriate Controls: Always include a vehicle control (e.g., DMSO), a positive control (a known degrader if available), and a negative control (an inactive PROTAC). |
Quantitative Data Summary
The following tables provide illustrative examples of how linker modifications can impact PROTAC selectivity, based on findings in the literature. This data is not specific to a this compound PROTAC but represents the types of outcomes that can be expected when optimizing a PEG-linked PROTAC.
Table 1: Impact of PEG Linker Length on Protein Degradation Selectivity (Illustrative Data)
| PROTAC | Linker | Target Protein | DC50 (nM) | Off-Target Protein | DC50 (nM) | Selectivity (Off-Target/Target) |
| Compound A | Bis-Tos-PEG3 | Protein X | 50 | Protein Y | 200 | 4 |
| Compound B | Bis-Tos-PEG5 | Protein X | 25 | Protein Y | 500 | 20 |
| Compound C | This compound | Protein X | 10 | Protein Y | >1000 | >100 |
| Compound D | Bis-Tos-PEG9 | Protein X | 75 | Protein Y | 800 | 10.7 |
This illustrative data shows that a PEG7 linker provides the optimal balance for potent on-target degradation and minimal off-target effects.
Table 2: Comparison of Different E3 Ligase Binders on Off-Target Profile (Illustrative Data)
| PROTAC | E3 Ligase Binder | Target Protein DC50 (nM) | Number of Off-Target Proteins Degraded >50% |
| Compound X (this compound) | CRBN Ligand | 15 | 12 |
| Compound Y (this compound) | VHL Ligand | 20 | 3 |
This illustrative data suggests that for this particular target, recruiting VHL results in a cleaner off-target profile compared to recruiting CRBN.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects of a this compound PROTAC using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with your this compound PROTAC at a concentration 10x its DC50 for the on-target protein.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Incubate for a time course (e.g., 4, 8, and 24 hours) to distinguish between direct and indirect effects.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to validate if your PROTAC and its potential off-targets are physically engaged by the compound in a cellular context.
-
Cell Treatment:
-
Treat intact cells with your this compound PROTAC or vehicle control.
-
-
Thermal Challenge:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Protein Extraction:
-
Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
-
Detection:
-
Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting temperature of the target and potential off-target proteins. A shift in the melting temperature in the presence of the PROTAC indicates target engagement.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This assay can quantify the formation of the ternary complex between your target protein, PROTAC, and the E3 ligase in live cells, and can be adapted to assess off-target ternary complex formation.
-
Cell Transfection:
-
Co-express your protein of interest (or a potential off-target) fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in cells.
-
-
Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
-
PROTAC Addition:
-
Add a serial dilution of your this compound PROTAC.
-
-
Signal Detection:
-
Add the Nano-Glo® Vivazine Substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for high off-target degradation.
Caption: Impact of off-target degradation on a signaling pathway.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bis-Tos-PEG7 Linkers for Enhanced Pharmacokinetic Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the Bis-Tos-PEG7 linker to achieve improved pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary applications?
A1: A this compound linker is a bifunctional polyethylene glycol (PEG) linker. "Bis-Tos" indicates that both ends of the PEG chain are functionalized with tosyl groups, which are excellent leaving groups for nucleophilic substitution reactions. "PEG7" specifies that the linker contains seven ethylene glycol units. These linkers are commonly used in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), to connect a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug or a small molecule).[1][2] The PEG component enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3][4][5][6]
Q2: What are the common pharmacokinetic challenges associated with PEGylated linkers like this compound?
A2: While PEGylation generally improves PK properties, challenges can still arise.[4][7][8] These include:
-
Accelerated Clearance: In some cases, conjugates can be rapidly cleared from circulation, reducing their efficacy.[9][10] This can be influenced by the overall hydrophobicity of the conjugate.
-
Instability: The linkage between the drug, linker, and antibody may be unstable in vivo, leading to premature release of the payload and potential off-target toxicity.[][12]
-
Immunogenicity: Although PEG is considered to have low immunogenicity, the formation of anti-PEG antibodies can occur, leading to enhanced clearance and reduced efficacy.[4][6][13]
-
Aggregation: Hydrophobic payloads can lead to aggregation of the final conjugate, which can increase immunogenicity and accelerate clearance.[5][12]
Q3: How can modifying the PEG chain length of a this compound linker impact its pharmacokinetic properties?
A3: The length of the PEG chain is a critical parameter that can be adjusted to optimize pharmacokinetic properties.[4][14]
-
Increased Half-Life: Generally, longer PEG chains increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation half-life.[4][5][15]
-
Reduced Cytotoxicity: It's important to note that increasing PEG length can sometimes reduce the in vitro cytotoxicity of the conjugate, necessitating a balance between extended half-life and retained potency.[15][16]
-
Solubility: Longer PEG chains can also improve the solubility of conjugates with hydrophobic payloads, reducing the risk of aggregation.[5][12]
Q4: What are the advantages of using branched PEG linkers over linear ones like this compound?
A4: Branched or multi-arm PEG linkers offer several potential advantages over linear PEGs:
-
Enhanced Shielding: The branched structure can provide a more effective "shield" for the payload and antibody, further reducing immunogenicity and enzymatic degradation.[8][14]
-
Higher Drug Loading: Multi-arm PEGs can allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation, which can be beneficial for delivering more payload to the target site.[12][17]
-
Improved Solubility: The dense hydrophilic shield created by branched PEGs can be highly effective at solubilizing hydrophobic payloads.[5]
Q5: Can the incorporation of cleavable moieties into the linker design improve therapeutic outcomes?
A5: Yes, incorporating cleavable linkers can be a highly effective strategy. These linkers are designed to be stable in circulation but are cleaved by specific triggers within the target cell, such as low pH or the presence of certain enzymes (e.g., cathepsins).[3][][12] This ensures that the cytotoxic payload is released preferentially at the site of action, which can improve the therapeutic index by minimizing off-target toxicity.[][17]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Aggregation of the Final Conjugate
-
Symptoms: Precipitation of the conjugate during or after the conjugation reaction, or the formation of high molecular weight aggregates observed during size-exclusion chromatography (SEC).
-
Possible Causes: The payload molecule is highly hydrophobic, leading to poor solubility of the final conjugate. The drug-to-antibody ratio (DAR) may be too high.
-
Troubleshooting Steps:
-
Increase PEG Chain Length: Synthesize or procure a linker with a longer PEG chain (e.g., PEG12, PEG24). This will increase the overall hydrophilicity of the conjugate.[5]
-
Incorporate Charged Groups: Introduce charged or polar groups into the linker structure to further enhance water solubility.[5]
-
Utilize Branched PEG Architectures: Switch to a multi-arm PEG linker to create a more effective hydrophilic shield around the hydrophobic payload.[5][14]
-
Optimize DAR: Reduce the drug-to-antibody ratio to decrease the overall hydrophobicity of the conjugate.
-
Issue 2: Rapid In Vivo Clearance of the Conjugate
-
Symptoms: The conjugate shows a shorter than expected half-life in pharmacokinetic studies.
-
Possible Causes: The conjugate is being rapidly cleared by the kidneys or the mononuclear phagocyte system (MPS).[4] The conjugate may be aggregating in vivo.
-
Troubleshooting Steps:
-
Increase PEG Length: A longer PEG chain increases the hydrodynamic size of the conjugate, which can reduce the rate of renal clearance.[4][5]
-
Use Branched PEG Linkers: The superior shielding effect of branched PEGs can reduce uptake by the MPS.[14]
-
Ensure Homogeneity: Heterogeneous conjugates can sometimes exhibit faster clearance. Optimizing the conjugation reaction to achieve a more uniform drug-to-antibody ratio can improve pharmacokinetic predictability.[12]
-
Issue 3: Premature Cleavage of the Linker and Off-Target Toxicity
-
Symptoms: Evidence of free payload in circulation during in vivo studies, and/or observation of toxicity in non-target tissues.
-
Possible Causes: The chemical bonds within the linker are not stable enough in the bloodstream.
-
Troubleshooting Steps:
-
Introduce a More Stable Linkage: If using a cleavable linker, ensure the cleavage site is specific to the intracellular environment of the target cells (e.g., enzyme-cleavable peptides that are resistant to plasma proteases).
-
Consider a Non-Cleavable Linker: For payloads that remain active when attached to the linker and a residual amino acid, a non-cleavable linker can provide maximum plasma stability.[][12]
-
Self-Stabilizing Maleimides: If using maleimide chemistry for conjugation to cysteines, consider using self-stabilizing maleimides that undergo rapid hydrolysis after conjugation to prevent de-conjugation.[10]
-
Data Summary
| Modification Strategy | Expected Impact on Pharmacokinetics | Key Considerations |
| Increase PEG Chain Length | - Increased circulation half-life[15]- Decreased renal clearance[5]- Improved solubility[5] | - May decrease in vitro potency[15]- Potential for increased accumulation in liver and spleen[4] |
| Use Branched PEG Linkers | - Enhanced shielding from immune system and enzymes[14]- Further improved solubility[5]- Potential for higher drug loading[12] | - More complex synthesis- May have different clearance mechanisms |
| Incorporate Cleavable Moieties | - Targeted payload release[]- Reduced off-target toxicity[17] | - Must be stable in circulation- Cleavage kinetics can impact efficacy |
| Optimize Drug-to-Antibody Ratio (DAR) | - Lower DAR can reduce aggregation and improve PK[10] | - Need to balance with desired potency |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a this compound Linker to a Primary Amine-Containing Payload
-
Payload Preparation: Dissolve the amine-containing payload in a suitable aprotic solvent (e.g., DMF or DMSO) to a final concentration of 10-20 mM.
-
Linker Activation: Dissolve the this compound linker in the same aprotic solvent to a concentration that is 1.2-1.5 molar equivalents to the payload.
-
Reaction Setup: In a clean, dry reaction vial, add the payload solution. To this, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) at 2-3 molar equivalents.
-
Conjugation: Add the this compound linker solution to the payload/base mixture dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or HPLC to observe the formation of the mono-substituted PEG-payload intermediate.
-
Purification: Once the desired conversion is achieved, purify the mono-substituted product using reverse-phase HPLC.
-
Antibody Conjugation: The remaining tosyl group on the purified PEG-payload can then be used for conjugation to a targeting protein (e.g., to lysine residues on an antibody) under appropriate buffer and pH conditions (typically pH 8.5-9.5).
Protocol 2: Characterization of PEGylated Conjugates by Size-Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate a size-exclusion chromatography system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the purified conjugate and the unconjugated antibody (as a control) to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject 20-50 µL of the sample onto the SEC column.
-
Data Acquisition: Monitor the elution profile using UV detection at 280 nm.
-
Analysis: Compare the retention time of the conjugate to the unconjugated antibody. A shift to an earlier retention time indicates an increase in hydrodynamic radius, consistent with successful PEGylation. The presence of high molecular weight species eluting earlier than the main peak may indicate aggregation.
Visualizations
Caption: Workflow for synthesis and analysis of a bioconjugate using a this compound linker.
Caption: Troubleshooting logic for improving pharmacokinetic properties of PEGylated conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. purepeg.com [purepeg.com]
- 6. chempep.com [chempep.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 12. purepeg.com [purepeg.com]
- 13. tandfonline.com [tandfonline.com]
- 14. precisepeg.com [precisepeg.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
Technical Support Center: Synthesis of Bis-Tos-PEG7 Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Bis-Tos-PEG7 linker.
Troubleshooting Guides
This section addresses common pitfalls encountered during the synthesis of this compound based PROTACs, focusing on the key nucleophilic substitution step.
Problem 1: Low or No Product Yield in the Nucleophilic Substitution Reaction
Question: I am performing a nucleophilic substitution reaction with this compound and an amine- or phenol-containing warhead/E3 ligase ligand, but I am observing very low to no formation of the desired product. What are the possible causes and how can I troubleshoot this?
Possible Causes and Solutions:
-
Insufficient Nucleophilicity: The amine or phenol on your binding moiety may not be sufficiently nucleophilic to displace the tosylate group.
-
Solution: For amine nucleophiles, ensure the reaction is performed under basic conditions to deprotonate the ammonium salt and generate the free amine. For phenols, a stronger base may be required to generate the more nucleophilic phenoxide.
-
-
Steric Hindrance: The nucleophilic site on your warhead or E3 ligase ligand may be sterically hindered, preventing approach to the electrophilic carbon of the PEG linker.
-
Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Consider longer reaction times. If possible, redesign the attachment point on your ligand to a less hindered position.
-
-
Inappropriate Base: The base used may be too weak to deprotonate the nucleophile or may not be compatible with the reaction conditions.
-
Solution: For primary and secondary amines, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is often sufficient. For less reactive amines or phenols, a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary.
-
-
Poor Solvent Choice: The solvent may not be optimal for an S(_N)2 reaction.
-
Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) to solvate the cation of the base and leave the nucleophile more reactive.
-
-
Degradation of this compound: The linker may be unstable under the reaction conditions.
-
Solution: While generally stable, prolonged exposure to very strong bases and high temperatures should be avoided. Monitor the stability of the starting material by LC-MS.
-
Problem 2: Formation of Multiple Products or Impurities
Question: My reaction mixture shows multiple spots on TLC or multiple peaks in the LC-MS, indicating the formation of side products. What are the common side reactions and how can I minimize them?
Possible Causes and Solutions:
-
Double Substitution: If you are attempting a mono-substitution on this compound, the di-substituted product is a common byproduct.
-
Solution: Use a stoichiometric excess of the this compound linker (e.g., 1.5 to 2 equivalents) relative to your nucleophile to favor mono-substitution. The reaction can also be run at a lower temperature to slow down the second substitution.
-
-
Over-alkylation of Amines: Primary amines can be di-alkylated by two molecules of the linker.
-
Solution: This is less common with bulky PROTAC components but can be minimized by using a larger excess of the amine-containing molecule or by using a protecting group strategy if feasible.
-
-
Elimination Reactions: Although less common with primary tosylates, elimination to form an alkene can occur under strongly basic conditions at elevated temperatures.
-
Solution: Use a non-nucleophilic, sterically hindered base and avoid excessively high temperatures.
-
-
Reaction with Other Nucleophilic Groups: If your warhead or E3 ligase ligand contains multiple nucleophilic sites (e.g., multiple amines or hydroxyls), reaction at undesired positions can occur.
-
Solution: Employ a protecting group strategy to selectively block other reactive sites before performing the coupling reaction.
-
Problem 3: Difficult Purification of the Final PROTAC
Question: I am struggling to purify my final this compound based PROTAC. The compound streaks on normal-phase silica gel and I have poor recovery.
Possible Causes and Solutions:
-
High Polarity of PEGylated PROTACs: The polyethylene glycol (PEG) chain imparts high polarity to the molecule, leading to strong interactions with silica gel.[1]
-
Solution: Reverse-phase preparative HPLC (RP-HPLC) is the standard and most effective method for purifying polar PROTAC molecules.[1] A C18 column with a water/acetonitrile gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.
-
-
Co-elution of Impurities: Unreacted starting materials or side products may have similar retention times to the desired product.
-
Solution: Optimize the HPLC gradient to improve resolution. A shallower gradient over a longer run time can often separate closely eluting compounds.
-
-
Product Instability on Silica: The acidic nature of silica gel can sometimes lead to the degradation of sensitive PROTACs.
-
Solution: Avoid normal-phase silica gel chromatography if possible. If it must be used, consider neutralizing the silica with a small amount of triethylamine in the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for incorporating a this compound linker into a PROTAC?
A1: The most common reaction is a nucleophilic substitution (S(_N)2) where a nucleophilic group (typically a primary or secondary amine, or a phenol) on either the warhead or the E3 ligase ligand displaces one of the tosylate leaving groups on the this compound linker. The second tosylate group is then displaced by a nucleophile on the other binding moiety.
Q2: What are the recommended starting conditions for a nucleophilic substitution reaction with this compound?
A2: A good starting point is to use 1.1 equivalents of the nucleophile, 2-3 equivalents of a non-nucleophilic base like DIPEA, in an anhydrous polar aprotic solvent such as DMF, and stir at room temperature for 12-24 hours. The reaction progress should be monitored by LC-MS.
Q3: How can I confirm the successful synthesis and purity of my this compound based PROTAC?
A3: The identity and purity of the final PROTAC should be confirmed by a combination of analytical techniques, including:
-
LC-MS: To confirm the correct mass-to-charge ratio of the desired product and to assess purity.
-
NMR (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Q4: Can "click chemistry" be used with this compound?
A4: this compound is not directly suitable for "click chemistry" as it lacks the required azide or alkyne functional groups. However, it is possible to first react this compound with a small molecule containing an azide or alkyne and a nucleophilic handle (e.g., an amino-azide) to create a "clickable" PEG linker.
Data Presentation
Table 1: Typical Reaction Conditions for Nucleophilic Substitution on Tosylated PEG Linkers
| Nucleophile Type | Base (Equivalents) | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) |
| Primary Amine | DIPEA (2-3) | DMF | 25 - 60 | 12 - 48 | 40 - 70 |
| Secondary Amine | K₂CO₃ (3-5) | Acetonitrile | 60 - 80 | 24 - 72 | 30 - 60 |
| Phenol | Cs₂CO₃ (2-3) | DMF | 80 - 100 | 12 - 24 | 50 - 80 |
Note: These are general conditions and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes the sequential synthesis of a BRD4-targeting PROTAC, starting with the reaction of a warhead containing a phenolic hydroxyl group with this compound, followed by reaction with an amine-containing E3 ligase ligand.
Step 1: Mono-alkylation of the BRD4 Warhead with this compound
-
To a solution of the BRD4 warhead (containing a phenolic hydroxyl group, 1.0 eq) in anhydrous DMF, add this compound (1.5 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Stir the reaction mixture at 80 °C under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the mono-tosylated PEGylated warhead.
Step 2: Coupling with the E3 Ligase Ligand
-
To a solution of the mono-tosylated PEGylated warhead (1.0 eq) in anhydrous DMF, add the amine-containing E3 ligase ligand (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the reaction mixture at 60 °C under an argon atmosphere for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification of the Final PROTAC
-
Dissolve the crude PROTAC in a minimal amount of DMSO or methanol.
-
Purify the compound by reverse-phase preparative HPLC using a C18 column.
-
A typical gradient is a linear increase of acetonitrile in water (both containing 0.1% TFA) from 20% to 80% over 30 minutes.
-
Collect the fractions containing the pure product, combine them, and lyophilize to obtain the final PROTAC as a solid.
-
Characterize the final product by LC-MS, NMR, and HRMS.
Visualizations
Caption: A generalized workflow for the synthesis of a this compound based PROTAC.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
References
Validation & Comparative
The Linker's Dilemma: Bis-Tos-PEG7 vs. Alkyl Chains in PROTAC Performance
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly evolving field of Proteolysis-Targeting Chimeras (PROTACs), the choice of linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of therapeutic efficacy. While often seen as a simple spacer, the linker's composition and length profoundly influence a PROTAC's physicochemical properties, cell permeability, and its ability to orchestrate a productive ternary complex for successful protein degradation. This guide provides a detailed comparison of two commonly employed flexible linker classes: polyethylene glycol (PEG) linkers, specifically exemplified by Bis-Tos-PEG7, and traditional alkyl chains.
At a Glance: Key Differences in Linker Properties
| Property | This compound (PEG Linker) | Alkyl Linker |
| Composition | Polyethylene glycol chain with terminal tosyl groups | Saturated or unsaturated hydrocarbon chain |
| Solubility | Generally enhances aqueous solubility | Typically hydrophobic, can decrease aqueous solubility |
| Flexibility | High, with potential for specific conformations | High, often with greater conformational freedom |
| Cell Permeability | Can be modulated; may decrease with increasing length | Generally higher due to lipophilicity |
| Metabolic Stability | Can be susceptible to metabolism | Generally more stable to oxidative metabolism |
| Synthesis | Readily available with functional handles (tosylates) for conjugation | Synthetically straightforward and versatile |
Performance in Action: A Look at the Data
Direct head-to-head comparisons of this compound and alkyl linkers within the same PROTAC system are not extensively documented in publicly available literature. However, by collating data from various studies on similar flexible linkers, we can discern important trends in their performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
It is crucial to note that the following data is compiled from different studies targeting various proteins and utilizing different E3 ligases and cell lines. Therefore, direct cross-comparison should be approached with caution, as the optimal linker is highly context-dependent.
| Target Protein | E3 Ligase | Linker Type & Length | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | Not Specified | 3 | 96 | [1] |
| TBK1 | VHL | Alkyl/Ether (29 atoms) | Not Specified | 292 | 76 | [1] |
| BRD4 | CRBN | PEG (0 units) | H661 | < 500 | Not Reported | [2] |
| BRD4 | CRBN | PEG (1-2 units) | H661 | > 5000 | Not Reported | [2] |
| BRD4 | CRBN | PEG (4-5 units) | H661 | < 500 | Not Reported | [2] |
| PI3Kγ | VHL | C8 Alkyl | MDA-MB-231 | 42.23 | 88.6 | [3] |
| mTOR | VHL | C8 Alkyl | MDA-MB-231 | 45.4 | 74.9 | [3] |
| BTK | CRBN | PEG-based | Ramos | 1 - 40 | Not Reported | [1] |
Note: The data presented is illustrative of general trends and should not be considered a definitive guide for a specific PROTAC design. The optimal linker must be empirically determined for each new PROTAC system.
The "Hook Effect": A Common Challenge
It is important for researchers to be aware of the "hook effect," a phenomenon where the degradation efficacy of a PROTAC decreases at higher concentrations. This is thought to occur due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unable to form the productive ternary complex required for degradation. The choice and length of the linker can influence the concentration at which the hook effect is observed.
Visualizing the Process: From Ternary Complex to Degradation
To understand the critical role of the linker, it is helpful to visualize the key processes in PROTAC-mediated protein degradation.
This diagram illustrates the journey of a PROTAC from outside the cell to inducing the degradation of the target protein. The linker's flexibility and physicochemical properties are crucial for both cellular uptake and the proper formation of the ternary complex.
Experimental Corner: Protocols for Evaluating PROTAC Performance
Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed protocols for key assays to compare the performance of PROTACs with different linkers.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTACs (with this compound and alkyl linkers) dissolved in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of your PROTACs in cell culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of PROTACs for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Determination of DC50 and Dmax
These critical parameters are calculated from the data obtained through Western blotting.
-
Data Plotting: Plot the percentage of remaining target protein against the logarithm of the PROTAC concentration.
-
Curve Fitting: Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data.
-
DC50 Determination: The DC50 is the concentration of the PROTAC that results in a 50% reduction in the target protein level.
-
Dmax Determination: The Dmax is the maximum percentage of protein degradation achieved at the plateau of the dose-response curve.
Experimental Workflow for Linker Comparison
A systematic approach is essential when comparing the performance of different linkers. The following workflow outlines the key steps.
Conclusion: A Balancing Act
The choice between a this compound linker and an alkyl linker in PROTAC design is not straightforward and involves a careful balancing of competing properties.
-
This compound (and PEG linkers in general) are advantageous for improving the solubility of otherwise hydrophobic PROTACs. The defined length and reactive tosyl groups also offer a streamlined approach to synthesis. However, their potential for increased metabolic liability and reduced cell permeability must be considered.
-
Alkyl linkers often confer better cell permeability due to their lipophilic nature and are generally more metabolically stable. Their synthetic accessibility is also a significant advantage. The primary drawback is their potential to decrease the overall solubility of the PROTAC molecule.
Ultimately, the optimal linker is target and system-dependent. The "best" linker for one PROTAC may not be suitable for another. Therefore, a systematic evaluation of a small library of linkers, including both PEG-based and alkyl-based options of varying lengths, is a prudent strategy in the early stages of PROTAC development. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in their quest to design the next generation of potent and selective protein degraders.
References
The Virtues of Flexibility vs. Rigidity: A Comparative Guide to Bis-Tos-PEG7 and Rigid Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the thoughtful design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. A critical, and often empirically optimized, component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides an objective comparison of flexible polyethylene glycol (PEG)-based linkers, exemplified by Bis-Tos-PEG7, and rigid linkers, using the well-studied Bromodomain-containing protein 4 (BRD4) degraders as a case study. We will delve into supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying biological processes.
The choice of linker—its length, composition, and flexibility—profoundly influences a PROTAC's ability to induce a productive ternary complex between the target protein and the E3 ligase. This, in turn, dictates the efficiency and selectivity of target ubiquitination and subsequent proteasomal degradation. Flexible linkers, such as long-chain PEGs, are thought to provide the necessary conformational freedom for the PROTAC to adopt an optimal orientation for ternary complex formation. In contrast, rigid linkers can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty of binding and improving pharmacokinetic properties.
Comparative Analysis of Flexible and Rigid Linkers in BRD4 Degraders
To illustrate the impact of linker composition on PROTAC efficacy, we will compare representative BRD4 degraders that employ either flexible, PEG-containing linkers or linkers with rigid structural elements.
Flexible Linker PROTACs:
-
MZ1: A well-characterized VHL-recruiting PROTAC with a PEG/alkyl linker.
-
dBET1 and ARV-825: Potent CRBN-recruiting PROTACs that utilize PEG-based linkers.
Rigid Linker PROTACs:
While a single, archetypal rigid linker PROTAC for BRD4 with extensive public data is less defined, numerous studies have explored the incorporation of rigidifying elements like piperazine and piperidine rings to enhance metabolic stability and cellular activity. For the purpose of this guide, we will draw upon findings from studies that have systematically introduced rigidity into their linker designs.
Quantitative Data Summary
The following tables summarize key performance metrics for representative flexible and rigid-style BRD4 PROTACs collated from various studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: Degradation Potency of BRD4 PROTACs
| PROTAC | Linker Type | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | Flexible (PEG/Alkyl) | VHL | HeLa | ~100 | >90 | [1] |
| 22Rv1 | ~24 | >95 | [1] | |||
| dBET1 | Flexible (PEG) | CRBN | MV4;11 | 3 | >98 | [2] |
| RS4;11 | 8 | >98 | [2] | |||
| ARV-825 | Flexible (PEG) | CRBN | RS4;11 | <1 | >90 | [3] |
| Compound 34 | Rigid (Piperazine) | CRBN | MDA-MB-231 | 60 | >80 | [4][5] |
Table 2: Binding Affinities and Cooperativity of BRD4 PROTACs
| PROTAC | Binary KD (PROTAC to BRD4BD2) (nM) | Binary KD (PROTAC to E3 Ligase) (nM) | Ternary Complex KD (nM) | Cooperativity (α) | Reference |
| MZ1 | 15 | 66 (to VCB) | 3.7 | >4 | [1] |
| dBET1 | 90 | 1800 (to CRBN) | 1200 | ~1.5 |
Signaling Pathways and Experimental Workflows
The efficacy of a PROTAC is underpinned by its ability to hijack the cell's ubiquitin-proteasome system. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.
Synthesis of a Bis-Tosylated PEG Linker (Conceptual Protocol)
This protocol provides a general method for the tosylation of a polyethylene glycol diol, a precursor for linkers like this compound.
Materials:
-
Polyethylene glycol (e.g., heptaethylene glycol)
-
Tosyl chloride (TsCl)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) as a solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the polyethylene glycol diol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine or triethylamine to the solution (typically 2.2 to 3 equivalents).
-
Slowly add a solution of tosyl chloride (2.2 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Bis-Tos-PEG product.
-
Confirm the structure and purity of the final product using NMR and mass spectrometry.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., a cancer cell line expressing BRD4)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 2, 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
HiBiT Assay for Endogenous Protein Degradation
Objective: To quantify the degradation of an endogenously tagged target protein in real-time or in an endpoint format.
Materials:
-
CRISPR/Cas9-edited cell line with a HiBiT tag knocked into the endogenous locus of the target protein (e.g., BRD4-HiBiT)
-
Nano-Glo® HiBiT Lytic Detection System or Live-Cell Assay System (Promega)
-
PROTAC compound and vehicle control
-
Luminometer
Procedure (Lytic Endpoint Assay):
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for the desired time.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent to each well, which lyses the cells and contains the LgBiT protein and substrate.
-
Luminescence Measurement: Incubate for a short period at room temperature to allow for signal stabilization and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control. Plot the normalized signal against the PROTAC concentration to determine the DC50 and Dmax.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the PROTAC to its individual targets and to assess the formation and stability of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or streptavidin-coated)
-
Purified target protein (e.g., BRD4) and E3 ligase complex (e.g., VCB)
-
PROTAC compound
-
Running buffer
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: To measure the ternary complex formation, inject a mixture of the PROTAC and the second protein (the analyte, e.g., BRD4) at a constant, near-saturating concentration of the analyte, over the immobilized protein.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to obtain kinetic parameters (ka, kd) and affinity constants (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to one protein in the absence and presence of the other protein. A value of α > 1 indicates positive cooperativity.
Conclusion
The choice between a flexible PEG-based linker like this compound and a rigid linker is a critical decision in PROTAC design that significantly impacts degradation efficacy. Flexible linkers offer conformational adaptability, which can be advantageous for achieving a productive ternary complex geometry. However, this flexibility can come at the cost of an entropic penalty upon binding and potentially poorer pharmacokinetic properties. Rigid linkers, on the other hand, can pre-organize the PROTAC into a bioactive conformation, leading to enhanced ternary complex stability and improved metabolic stability, but they may also introduce conformational constraints that hinder complex formation if not optimally designed.
The data on BRD4 degraders suggests that both flexible and rigid linker strategies can yield highly potent molecules. The optimal linker is target- and E3 ligase-dependent, underscoring the necessity of a systematic, data-driven approach to linker design and optimization. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of PROTAC performance, enabling researchers to make informed decisions in the development of novel protein degraders.
References
Validating Target Protein Degradation: A Comparative Guide to Bis-Tos-PEG7 PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with Supporting Experimental Data
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The efficacy of these heterobifunctional molecules is critically dependent on their architecture, particularly the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comprehensive comparison of PROTACs utilizing the Bis-Tos-PEG7 linker, a popular choice for its favorable physicochemical properties, against other linker alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of relevant biological pathways and workflows to aid in the rational design and evaluation of next-generation protein degraders.
The PROTAC Mechanism of Action: A Ternary Complex Leading to Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[1]
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis of Linker Performance: this compound vs. Alternatives
The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2][3] Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed due to their ability to enhance solubility and provide flexibility.[4][5] However, the optimal linker is target-dependent, and a direct comparison with other linker types, such as alkyl chains, is essential for rational PROTAC design.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | Pomalidomide | PEG | ~23 (e.g., 8 PEG units) | ~30 | >90 | Jurkat | [6] |
| BRD4 | Pomalidomide | Alkyl | 12 | 530 | >90 | Jurkat | [6] |
| BRD4 | Pomalidomide | Alkyl | 8 | 1000 | >90 | Jurkat | [6] |
| BRD4 | VHL Ligand | Alkyl/Ether | 21 | 3 | 96 | Various | [2] |
| BRD4 | VHL Ligand | Alkyl/Ether | 12 | <1000 | Not specified | Various | [2] |
Note: The data presented is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions. The PEG linker data for BRD4 degradation provides a strong rationale for the use of PEG linkers in achieving potent degradation.
Experimental Protocols for PROTAC Validation
Validating the degradation of a target protein by a PROTAC involves a series of key experiments to confirm its mechanism of action and quantify its efficacy.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Data Analysis: Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[7]
Caption: Experimental workflow for Western Blot analysis.
Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay directly assesses the PROTAC-induced ubiquitination of the target protein.[8][9]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a denaturing buffer (e.g., RIPA buffer with 1% SDS) and boil to disrupt protein-protein interactions. Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the lysate with an antibody against the target protein overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G agarose beads to capture the immune complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
In Vitro Ubiquitination Assay
This cell-free assay confirms the direct ability of the PROTAC to facilitate ubiquitination of the target protein by the E3 ligase.[10][11]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., VHL or Cereblon), recombinant target protein, ubiquitin, and ATP in a reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blotting, probing for the target protein to observe higher molecular weight bands corresponding to ubiquitinated species.
Alternative Protein Degradation Technologies
While PROTACs are a powerful tool, other targeted protein degradation (TPD) technologies have emerged, each with unique mechanisms and applications.
-
Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[12][13][14][15][16] Unlike PROTACs, they are not heterobifunctional.
-
Lysosome-Targeting Chimeras (LYTACs): These molecules target extracellular and membrane-bound proteins for degradation via the lysosomal pathway.[17][18][19][20]
-
Autophagy-Targeting Chimeras (AUTACs) and Autophagy-Tethering Compounds (ATTECs): These technologies hijack the autophagy pathway to degrade not only proteins but also larger cellular components like protein aggregates and organelles.[17][18][21]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. lifesensors.com [lifesensors.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 9. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 12. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emolecules.com [emolecules.com]
- 14. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. The Therapeutic Potential of Molecular Glue and PROTAC Degraders | Blog | Biosynth [biosynth.com]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. mdpi.com [mdpi.com]
- 19. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Protein Degradation: Advancements in PROTACs, LYTACs, and Autophagy-Based Approaches (2020-2024) [insights.pluto.im]
- 21. Emerging degrader technologies engaging lysosomal pathways - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00624C [pubs.rsc.org]
A Researcher's Guide to Measuring Binding Affinity in Bifunctional Molecules: A Comparative Analysis of PEG Linkers
For researchers, scientists, and drug development professionals, the precise measurement of binding affinity is paramount in the development of potent and selective therapeutics. This is particularly true for bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where a linker connects a target-binding moiety to an effector-recruiting ligand. The choice of this linker is not trivial; it significantly influences the binding affinity of the entire construct and, consequently, its therapeutic efficacy.
This guide provides a comparative analysis of methods to measure the binding affinity of bifunctional molecules, with a focus on the impact of the linker. We will use the common Bis-Tos-PEG7 linker as a representative example of a flexible, hydrophilic polyethylene glycol (PEG) linker and compare its hypothetical performance against other linker types, supported by experimental principles and detailed protocols.
The Linker's Role: More Than Just a Spacer
The linker in a bifunctional molecule like a PROTAC is not an inert spacer. Its length, flexibility, and chemical composition are critical determinants of the molecule's ability to simultaneously engage its two targets—for a PROTAC, this is the target protein (POI - Protein of Interest) and an E3 ubiquitin ligase. This simultaneous binding forms a "ternary complex," the essential intermediate for inducing protein degradation.
An inappropriate linker can lead to:
-
Steric Hindrance: A linker that is too short may prevent the two binding partners from forming a stable ternary complex.
-
Inefficient Complex Formation: A linker that is too long or has unfavorable physicochemical properties may lead to a high entropic penalty for complex formation, reducing its stability and efficiency.
-
Impaired Binary Binding: In some cases, the linker can negatively impact the intrinsic binding affinity of one or both of the terminal ligands to their respective proteins.
Therefore, characterizing the binding affinity of the complete bifunctional molecule is a crucial step in the optimization process. This involves measuring not only the binding to each individual protein (binary binding) but also the stability of the ternary complex.
Comparative Analysis of Linker Performance
The choice of linker can dramatically alter the binding affinity and overall performance of a bifunctional molecule. Flexible linkers, such as those based on PEG chains, are widely used due to their hydrophilicity, which can improve solubility, and their conformational adaptability, which can facilitate the formation of the ternary complex. In contrast, more rigid linkers, such as those containing alkyl chains or cyclic structures, may offer a more defined spatial orientation, which can sometimes lead to more potent activity.
Below is a table summarizing hypothetical, yet representative, quantitative data illustrating the impact of linker choice on the binding affinity of a hypothetical PROTAC targeting Protein X and recruiting the VHL E3 ligase. The data is based on principles observed in published studies where shorter PEG linkers were shown to impair binding affinity compared to longer ones.
| Linker Type | Structure | Binary Kd (PROTAC to Protein X) | Binary Kd (PROTAC to VHL) | Ternary Complex Kd | Cooperativity (α) | Key Observations |
| This compound | Flexible PEG Chain | 50 nM | 150 nM | 25 nM | 2.0 | Good binary affinities and positive cooperativity, indicating the linker facilitates stable ternary complex formation. |
| Short PEG Linker (PEG3) | Shorter Flexible PEG Chain | 500 nM | 1.5 µM | 750 nM | 0.67 | Significantly impaired binary binding affinities, likely due to steric hindrance. Negative cooperativity suggests the ternary complex is less stable than the binary interactions. |
| Alkyl Linker (C8) | Flexible Alkyl Chain | 60 nM | 180 nM | 45 nM | 1.33 | Similar binary affinities to the PEG7 linker, but slightly lower positive cooperativity, potentially due to increased hydrophobicity. |
| Rigid Linker (Piperazine-based) | Constrained Structure | 100 nM | 300 nM | 120 nM | 0.83 | Weaker binary affinities and negative cooperativity, suggesting the rigid structure may not allow for an optimal ternary complex geometry in this specific system. |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding interaction. Cooperativity (α) is calculated as (Binary Kd / Ternary Kd). An α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second. An α < 1 indicates negative cooperativity.
Experimental Protocols for Measuring Binding Affinity
Several biophysical techniques can be employed to quantitatively measure the binding affinity of bifunctional molecules. The most common and robust methods are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It is a powerful tool for determining binding kinetics (kon and koff) and affinity (Kd), as well as for assessing the formation and stability of ternary complexes.[1][2]
Experimental Protocol for Ternary Complex Analysis using SPR:
-
Immobilization: Covalently immobilize one of the purified proteins (e.g., the E3 ligase, VHL) onto a sensor chip surface. A reference channel should be prepared in the same way but without the protein to subtract non-specific binding.
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the protein and reference surfaces to measure the binary binding affinity (PROTAC to VHL).
-
Regenerate the sensor surface between each concentration.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.
-
-
Ternary Binding Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the second protein (the target protein, POI) and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
The binding response will now reflect the formation of the ternary complex at the sensor surface.
-
Fit the data to determine the kinetic and affinity constants for the ternary interaction.
-
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated from the ratio of the binary and ternary dissociation constants.[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol for ITC Analysis:
-
Sample Preparation:
-
Prepare solutions of the PROTAC, the target protein, and the E3 ligase in a precisely matched buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all components.
-
-
Binary Titration:
-
To measure the affinity of the PROTAC for the target protein, place the target protein in the sample cell and the PROTAC in the titration syringe.
-
Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to determine Kd, n, and ΔH.
-
Repeat the experiment with the E3 ligase in the cell to determine the PROTAC's affinity for the second protein.
-
-
Ternary Complex Titration (Displacement Titration):
-
To assess ternary complex formation, a displacement titration can be performed. For example, saturate the target protein with the PROTAC in the sample cell.
-
Titrate the E3 ligase into this solution. The resulting heat changes will reflect the formation of the ternary complex.
-
Data analysis for this type of experiment is more complex and requires specialized models.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening and for measuring binding affinities in a competitive assay format.[3]
Experimental Protocol for Competitive FP Assay:
-
Probe Development: Synthesize a fluorescently labeled tracer that binds to the target protein at the same site as the PROTAC's "warhead."
-
Assay Setup:
-
In a multi-well plate, add a constant concentration of the target protein and the fluorescent tracer to a series of wells. This will result in a high fluorescence polarization signal.
-
Add the PROTAC (or other unlabeled competitors) at varying concentrations to the wells.
-
-
Measurement:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarization filters.
-
-
Data Analysis:
-
As the PROTAC displaces the fluorescent tracer from the protein, the polarization of the tracer's fluorescence will decrease.
-
Plot the change in polarization against the concentration of the PROTAC.
-
Fit the data to a competitive binding model to determine the IC50, from which the Ki (and thus Kd) can be calculated.
-
-
Measuring Affinity to the E3 Ligase: A similar assay can be developed using a fluorescently labeled ligand for the E3 ligase.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the Graphviz DOT language, illustrate a typical SPR workflow for ternary complex analysis and the principle of a competitive fluorescence polarization assay.
Caption: SPR workflow for measuring binary and ternary binding affinities.
Caption: Principle of a competitive Fluorescence Polarization assay.
Conclusion
The rational design of bifunctional molecules like PROTACs requires a deep understanding of the structure-activity relationships that govern their efficacy. The linker is a critical component that can significantly modulate the binding affinity of the entire molecule. While flexible PEG linkers like this compound are valuable tools for improving solubility and facilitating ternary complex formation, their length must be carefully optimized. A systematic evaluation of different linker types and lengths using robust biophysical techniques such as SPR, ITC, and FP is essential for identifying candidates with optimal binding kinetics and thermodynamics. This data-driven approach will ultimately accelerate the development of more potent and selective therapeutics.
References
A Head-to-Head Battle: Comparing PROTAC Linkers In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a paramount challenge. While the warhead and E3 ligase ligand are crucial for binding, the linker connecting them is far from a passive spacer. Its composition and length critically dictate a PROTAC's efficacy, from cellular permeability to in vivo therapeutic window. This guide provides an objective comparison of common PROTAC linker types, supported by experimental data and detailed methodologies to inform rational drug design.
The linker's role is multifaceted, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the physicochemical properties of the entire molecule.[1][2] An ideal linker not only facilitates the optimal orientation of the target protein and E3 ligase for efficient ubiquitination but also confers favorable properties like solubility and cell permeability.[3] This analysis delves into the common flexible linkers, polyethylene glycol (PEG) and alkyl chains, and more rigid structures, providing a comparative look at their performance.
Quantitative Comparison of Linker Performance
The choice of linker can dramatically impact the degradation efficiency (DC50 and Dmax) and cellular permeability of a PROTAC. The following tables summarize representative data from various studies, illustrating the influence of linker type and length on these key performance indicators. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[3]
Table 1: In Vitro Degradation Efficiency of PROTACs with Different Linkers
| PROTAC Target | Linker Type | Linker Length | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Alkyl | 8 carbons | MDA-MB-231 | 15 | >90 | Fictionalized Data |
| BRD4 | PEG | 4 units | MDA-MB-231 | 5 | >95 | Fictionalized Data |
| SMARCA2 | Alkyl | Not Specified | RKO | >1000 | <20 | [3] |
| SMARCA2 | PEG | 2 units | RKO | 500 | 55 | [3] |
| SMARCA2 | PEG | 4 units | RKO | 250 | 70 | [3] |
| PI3K/mTOR | C8 Alkyl | 8 carbons | MDA-MB-231 | 42.23-227.4 | 71.3-88.6 | [4] |
| ERα | PEG | 12 atoms | MCF-7 | >100 | ~60 | [5] |
| ERα | PEG | 16 atoms | MCF-7 | ~25 | >80 | [5] |
Table 2: In Vitro Permeability of PROTACs with Different Linkers
| PROTAC Target | Linker Type | Linker Length | Assay | Permeability (10⁻⁷ cm/s) | Reference |
| SMARCA2 | Alkyl | Not Specified | Caco-2 | 2.5 | [3] |
| SMARCA2 | PEG | 2 units | Caco-2 | 1.8 | [3] |
| SMARCA2 | PEG | 4 units | Caco-2 | 1.1 | [3] |
| VHL-based | Flexible Aliphatic | 8 atoms | PAMPA | 6.0 | [6] |
| VHL-based | Rigid Piperazine | 8 atoms | PAMPA | 0.2 | [6] |
Table 3: In Vivo Antitumor Efficacy of PROTACs
| PROTAC Target | Linker Type | Mouse Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| PI3K/mTOR | C8 Alkyl | MDA-MB-231 Xenograft | 25 mg/kg, i.p., daily | 79.2 | [4] |
| STAT3 | Not Specified | MCF-7 Xenograft | 10 µM/dose, intratumoral | Significant suppression | [7] |
| BRD4 | Not Specified | AML Xenograft | 50 mg/kg, i.p., daily | 75 | [8] |
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of different PROTAC linkers, a series of well-defined experimental workflows are employed. These workflows assess everything from the initial formation of the ternary complex to the final degradation of the target protein and the resulting in vivo antitumor effects.
Caption: The PROTAC-mediated protein degradation pathway.
A comprehensive evaluation of a PROTAC's efficacy, and by extension its linker, involves a multi-step process. This typically begins with in vitro assays to determine degradation and mechanism of action, followed by in vivo studies to assess therapeutic potential.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
Western Blot for PROTAC-Induced Protein Degradation
This assay is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[9]
-
Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[10]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9] Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[10]
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection and Analysis: Add an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[10] Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the formation of the ternary complex in living cells in real-time.[11]
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to a NanoLuc® luciferase donor and the E3 ligase fused to a HaloTag® acceptor. Incubate for 24-48 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the PROTAC. To distinguish ternary complex formation from subsequent degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132). Add the PROTAC dilutions to the cells and incubate for a desired time (e.g., 2-4 hours).[11][12]
-
Reagent Addition and Signal Measurement: Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate to each well.[11] Measure the donor emission (at 460 nm) and acceptor emission (at 618 nm) using a luminometer.[11]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[11]
In Vivo Xenograft Model for Efficacy and Pharmacokinetics
This model is crucial for evaluating the therapeutic potential and pharmacokinetic properties of a PROTAC in a living organism.[]
-
Animal Handling and Tumor Implantation: Use immunodeficient mice (e.g., NOD-SCID). Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[8]
-
Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups. Administer the PROTAC via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[4][8]
-
Monitoring and Endpoint Analysis: Monitor tumor volume and mouse body weight 2-3 times per week.[8] At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume are recorded. Tumor tissue can be used for Western blot or immunohistochemistry to assess target protein degradation.[2][4]
-
Pharmacokinetic Analysis: At various time points after PROTAC administration, collect blood samples. Analyze the plasma concentration of the PROTAC using LC-MS/MS to determine pharmacokinetic parameters such as Cmax, t1/2, and AUC.[][14]
Conclusion
The rational design of PROTAC linkers is a critical endeavor in the development of effective protein degraders. Flexible linkers like PEG and alkyl chains offer advantages in terms of solubility and synthetic accessibility, while rigid linkers can enhance potency through conformational pre-organization. The optimal linker is highly dependent on the specific target and E3 ligase pair. A systematic evaluation using a combination of the in vitro and in vivo assays detailed in this guide is essential for understanding the structure-activity relationships that govern PROTAC efficiency and for ultimately identifying candidates with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [se.promega.com]
- 14. researchgate.net [researchgate.net]
Assessing the impact of Bis-Tos-PEG7 linker length on DC50 and Dmax values
A comprehensive analysis of how Bis-Tos-PEG7 linker length influences DC50 and Dmax values reveals a crucial optimization parameter in the design of potent protein degraders. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data, to inform the rational design of Proteolysis Targeting Chimeras (PROTACs).
The efficacy of a PROTAC is fundamentally linked to its ability to form a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties is not merely a spacer but a critical component that dictates the geometry and stability of this complex. Polyethylene glycol (PEG) linkers, such as the this compound variant, are frequently employed due to their hydrophilicity, biocompatibility, and the tunable nature of their length. The length of this linker directly impacts the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of the target protein.
Impact of Linker Length on PROTAC Performance: A Data-Driven Comparison
Systematic variation of the PEG linker length has been shown to be a critical step in optimizing PROTAC potency. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a high entropic penalty for complex formation and may not effectively bring the target protein and E3 ligase into the required proximity for efficient ubiquitination.
Below are tables summarizing experimental data from studies on various protein targets, illustrating the profound effect of linker length on degradation efficiency. While specific data for this compound linkers is not extensively published, the principles derived from studies using other PEG linkers are directly applicable. The linker length is often described in terms of the number of atoms in the chain or the number of repeating units.
| Target Protein | E3 Ligase Ligand | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 9 | >10 µM | ~50 | [1] |
| 12 | ~5 µM | ~75 | [1] | ||
| 16 | ~1 µM | ~95 | [1] | ||
| 19 | ~5 µM | ~70 | [1] | ||
| 21 | >10 µM | ~60 | [1] | ||
| TANK-binding kinase 1 (TBK1) | VHL | < 12 | No degradation | - | [1][2] |
| 21 | 3 nM | 96 | [1][2] | ||
| 29 | 292 nM | 76 | [1][2] |
Table 1: Comparative Efficacy of PROTACs with Varying Linker Lengths. The data clearly indicates an optimal linker length for both ERα and TBK1 degradation, with potency dropping off with both shorter and longer linkers.
Experimental Protocols
Accurate determination of DC50 and Dmax values is essential for comparing the efficacy of different PROTAC constructs. The following are detailed methodologies for the key experiments involved.
Synthesis of PROTACs with Varying this compound Linker Lengths
The synthesis of a library of PROTACs with varying linker lengths is a common strategy for optimization. This is often achieved through modular synthetic routes.
General Procedure:
-
Synthesis of Linker Intermediates: A series of Bis-Tos-PEG linkers with varying numbers of PEG units (e.g., PEG3, PEG5, PEG7, PEG9) are synthesized. The tosyl groups serve as good leaving groups for subsequent reactions.
-
Functionalization of Ligands: The target protein ligand and the E3 ligase ligand are functionalized with appropriate reactive groups (e.g., an amine or an alcohol) to enable coupling with the linker.
-
Stepwise Coupling: The functionalized E3 ligase ligand is reacted with one end of the Bis-Tos-PEG linker in the presence of a suitable base.
-
Purification: The resulting mono-substituted PEG linker is purified using techniques such as column chromatography.
-
Final Coupling: The purified mono-substituted linker is then reacted with the functionalized target protein ligand to yield the final PROTAC.
-
Final Purification: The final PROTAC is purified to a high degree using methods like preparative HPLC. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure and purity.
Determination of DC50 and Dmax Values by Western Blot
Western blotting is the gold standard for quantifying the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MCF7 for ERα)
-
PROTAC compounds of interest
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compounds for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot.
-
SDS-PAGE and Protein Transfer: Prepare protein samples with Laemmli buffer and denature by heating. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3][4]
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the key pathway and experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for assessing linker impact.
References
A Researcher's Guide to Bifunctional PEG Linkers: Comparing Bis-Tos-PEG7 and Its Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall efficacy of the final product. This guide provides an objective comparison of Bis-Tos-PEG7, a tosyl-activated polyethylene glycol (PEG) linker, with its common alternatives, namely those featuring N-hydroxysuccinimide (NHS) esters and maleimide functional groups. This analysis is supported by a summary of their chemical properties, reaction specificities, and a generalized experimental protocol for their comparative evaluation.
Introduction to Bifunctional PEG Linkers
Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Their hydrophilic and flexible nature enhances the solubility and stability of the conjugate while providing spatial separation between the conjugated molecules. Bifunctional PEGs, with reactive groups at both ends, are essential for crosslinking two different molecules. The choice of the reactive end groups is crucial and depends on the available functional groups on the molecules to be conjugated.
Head-to-Head Comparison: this compound vs. NHS-Ester and Maleimide Alternatives
This compound is a homobifunctional linker where both ends of a seven-unit PEG chain are activated with tosyl groups. The tosyl group is a good leaving group, making it reactive towards nucleophiles like amines and thiols. However, its widespread use and performance data are less documented in publicly available literature compared to NHS-ester and maleimide-based linkers.
| Feature | This compound | Bis-NHS-PEG | Bis-Maleimide-PEG |
| Target Functional Group | Primary amines (-NH2), Thiols (-SH) | Primary amines (-NH2) on lysines and N-terminus | Thiols (-SH) on cysteines |
| Reaction Chemistry | Nucleophilic Substitution | Acylation | Michael Addition |
| Reaction pH | 8.0 - 9.5[1] | 7.2 - 8.5[2] | 6.5 - 7.5[3] |
| Bond Formed | Secondary amine or Thioether | Amide | Thioether[4] |
| Specificity | Moderately specific; can react with both amines and thiols. | Highly specific for primary amines. | Highly specific for thiols, enabling site-specific conjugation.[5] |
| Stability of Resulting Linkage | Generally stable. | Highly stable amide bond. | Stable thioether bond.[4] |
| Byproducts | Toluenesulfonate | N-hydroxysuccinimide | None |
| Key Advantages | Good leaving group for nucleophilic substitution.[6] | Well-established chemistry, high reactivity with abundant amine groups. | High specificity for site-directed conjugation, stable bond formation.[7] |
| Potential Disadvantages | Less specific than maleimides, potentially leading to a heterogeneous mixture of products. Limited publicly available performance data. | Can react with multiple lysine residues, leading to heterogeneity. NHS esters are susceptible to hydrolysis. | Requires the presence of a free thiol, which may necessitate prior reduction of disulfide bonds. |
Reaction Pathways and Experimental Workflow
The choice of linker dictates the conjugation strategy. The following diagrams illustrate the reaction mechanisms for each linker type and a generalized workflow for comparing their performance.
Experimental Protocols
The following provides a generalized methodology for comparing the efficiency and performance of this compound, Bis-NHS-PEG, and Bis-Maleimide-PEG in the context of creating an antibody-drug conjugate (ADC).
Materials
-
Monoclonal antibody (mAb)
-
Drug payload with a suitable functional group for conjugation
-
This compound, Bis-NHS-PEG, and Bis-Maleimide-PEG linkers
-
Reaction buffers (e.g., Phosphate Buffered Saline (PBS), Borate buffer) with appropriate pH for each reaction
-
Quenching reagents (e.g., Tris, glycine for NHS reactions)
-
Anhydrous DMSO or DMF for dissolving linkers
-
Size exclusion chromatography (SEC) column and system
-
SDS-PAGE apparatus and reagents
-
Mass spectrometer (e.g., LC-MS)
-
Hydrophobic Interaction Chromatography (HIC) column and system
-
Cancer cell line for cytotoxicity assay
-
Cell culture reagents
-
MTT or other cell viability assay kit
-
Human plasma for stability studies
Protocol for Comparative Bioconjugation
-
Preparation of Reagents:
-
Prepare the mAb in the appropriate reaction buffer at a concentration of 1-10 mg/mL. For the maleimide linker, if necessary, reduce the mAb's disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Dissolve the drug payload in a suitable solvent.
-
Immediately before use, dissolve each PEG linker in anhydrous DMSO or DMF to create concentrated stock solutions.
-
-
Conjugation Reaction:
-
For each linker, set up parallel reactions. Add a 5 to 20-fold molar excess of the linker stock solution to the mAb solution.
-
Incubate the reactions under optimal conditions for each linker (see table above for pH). A typical incubation is for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Add the functionalized drug payload to the antibody-linker intermediate.
-
-
Quenching the Reaction:
-
For the NHS-ester reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction.
-
-
Purification of the ADC:
-
Purify the resulting ADCs using SEC to remove excess linker, unreacted drug, and other small molecules.
-
Characterization and Performance Evaluation
-
Purity and Molecular Weight:
-
Analyze the purified ADCs by SDS-PAGE under reducing and non-reducing conditions to assess purity and observe the molecular weight shift upon conjugation.
-
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Determine the average DAR for each ADC preparation using mass spectrometry and/or HIC. HIC can also provide information on the hydrophobicity of the ADC.
-
-
In Vitro Cytotoxicity Assay:
-
Perform an MTT or similar cell viability assay to determine the IC50 (half-maximal inhibitory concentration) of each ADC on a relevant cancer cell line. This will assess the potency of the conjugate.
-
-
Plasma Stability:
-
Incubate the ADCs in human plasma at 37°C for various time points. Analyze the samples by an appropriate method (e.g., ELISA, LC-MS) to determine the amount of intact ADC and the extent of drug deconjugation over time.
-
Conclusion
The selection of a bifunctional PEG linker is a critical decision in the design of bioconjugates. While Bis-NHS-PEG and Bis-Maleimide-PEG are well-characterized and widely used linkers for targeting amines and thiols respectively, this compound offers an alternative for reacting with nucleophiles. However, its broader reactivity profile may lead to less specific conjugation compared to maleimide-based linkers. The provided comparative framework and experimental protocols offer a systematic approach for researchers to evaluate these linkers and select the optimal one for their specific application, ultimately influencing the therapeutic efficacy and safety of the final bioconjugate. The impact of linker chemistry on ADC stability and efficacy is a key area of research, and careful linker design is paramount for the development of next-generation targeted therapies.[8][9]
References
- 1. Tosyl PEG, mPEG-Tosylate [nanocs.net]
- 2. precisepeg.com [precisepeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. nbinno.com [nbinno.com]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to PROTAC Linker Compositions: Principles and Experimental Validation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, once considered a simple spacer, is now understood to be a pivotal component influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3][4][5] This guide provides an objective comparison of common linker compositions, supported by experimental data and detailed protocols to inform rational PROTAC design.
The linker's primary role is to connect a ligand for a target Protein of Interest (POI) to a ligand for an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex.[2][4][5][6] This complex formation is the cornerstone of PROTAC-mediated protein degradation, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6] The linker's length, rigidity, and chemical composition can dramatically impact the stability and geometry of this ternary complex, ultimately dictating the PROTAC's potency.[3][4][][8]
Comparative Analysis of Common Linker Types
The most prevalent linker types in PROTAC design can be broadly categorized as flexible linkers (such as polyethylene glycol and alkyl chains) and rigid linkers (incorporating cyclic structures).[1][9][10] Each class presents distinct advantages and disadvantages that must be weighed during the design process.
| Linker Type | Composition | Advantages | Disadvantages |
| PEG Linkers | Repeating ethylene glycol units. | Excellent water solubility, can enhance cell permeability, good biocompatibility, and tunable length.[1][11] | May be metabolically unstable, can lead to entropic penalties in ternary complex formation if too long, and can be more synthetically challenging than alkyl linkers.[1] |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains. | Synthetically accessible, chemically stable, and length can be systematically varied.[1][10] | Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake, and may lead to non-specific binding.[1][10][] |
| Rigid Linkers | Contain cyclic structures like piperazine, aromatic rings, or cycloalkanes.[1][9][10] | Can pre-organize the PROTAC into a bioactive conformation, may enhance ternary complex stability, and can improve pharmacokinetic properties.[1][13][14] | Less conformational flexibility may hinder the formation of a productive ternary complex if the geometry is not optimal, and can be more synthetically challenging.[1][14] |
Quantitative Comparison of Linker Effects
The optimal linker composition and length are highly dependent on the specific target protein and E3 ligase pair.[6] A "sweet spot" for linker length is often observed, where both shorter and longer linkers result in reduced degradation efficacy.[6][15] The following tables summarize representative quantitative data from various studies, illustrating the impact of linker choice on PROTAC performance.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders (Pomalidomide-Based) [16]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG3 | 15 | >95 |
| PROTAC 2 | PEG4 | 8 | >95 |
| PROTAC 3 | PEG5 | 25 | ~90 |
| PROTAC 4 | Alkyl C8 | 50 | ~80 |
Data synthesized from published literature.[16]
Case Study 2: Estrogen Receptor α (ERα) Degraders [6][17][18]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | ~100 | ~70 |
| PROTAC B | 16 | ~10 | >90 |
| PROTAC C | 20 | ~80 | ~75 |
Data synthesized from published literature.
Case Study 3: PI3K/mTOR Dual-Targeting Degraders [19]
| PROTAC | Linker Type | Target | DC50 (nM) | Dmax (%) |
| GP262 | Flexible (PEG/Alkyl) | p110α | 227.4 | 71.3 |
| GP262 | Flexible (PEG/Alkyl) | p110γ | 42.23 | 88.6 |
| GP262 | Flexible (PEG/Alkyl) | mTOR | 45.4 | 74.9 |
Data from a study on dual-targeting PROTACs, highlighting the efficacy of flexible linkers in this context.[19]
Signaling Pathways and Experimental Workflows
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential.[1] This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chempep.com [chempep.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Evaluating the Selectivity of PROTACs with Bis-Tos-PEG7 Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective degradation of target proteins. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in determining the efficacy and selectivity of these heterobifunctional molecules. This guide provides a comparative analysis of PROTACs featuring Bis-Tos-PEG7 linkers, offering insights into their expected performance relative to other linker types and detailing the experimental protocols necessary for their evaluation.
The selection of an appropriate linker is a critical determinant of a PROTAC's biological activity. The length, composition, and flexibility of the linker dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[1] Linkers that are too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while excessively long linkers might result in inefficient ubiquitination.[1]
Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1] The inclusion of a PEG chain, such as the seven-unit PEG in a this compound linker, can enhance the solubility and cell permeability of the PROTAC molecule, factors that are critical for its bioavailability and overall performance.[2][3]
The Role of Linker Length in PROTAC Performance
Systematic variation of PEG linker length has been shown to be a key strategy for optimizing PROTAC potency and selectivity.[4] The degradation efficiency of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] Different target proteins and E3 ligases will have distinct optimal linker lengths for efficient degradation.
While specific quantitative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, we can infer its likely performance based on studies of PROTACs with varying PEG chain lengths. Research on PROTACs targeting proteins such as Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9) has demonstrated a clear dependence on linker length for optimal degradation.[1] Generally, a systematic evaluation of linkers with varying PEG units is necessary to identify the optimal length for a given target and E3 ligase combination.[4]
Comparative Data on PROTACs with Different Linker Types
To illustrate the impact of linker composition and length on PROTAC performance, the following table summarizes representative data from published studies. This data provides a baseline for understanding how a PROTAC with a this compound linker might compare to alternatives.
| Target Protein | E3 Ligase | Linker Type | DC50 | Dmax (%) | Reference |
| BRD4 | CRBN | 2-PEG | >5 µM | <20 | [4] |
| BRD4 | CRBN | 4-PEG | <0.5 µM | >80 | [4] |
| BRD4 | VHL | 3-PEG | ~10 nM | >90 | [2] |
| EGFR | VHL | 4-PEG | ~100 nM | ~85 | [4] |
| HER2 | VHL | 4-PEG | >1 µM | <10 | [4] |
| ERα | VHL | 12-atom chain | ~50 nM | >95 | [1] |
| ERα | VHL | 16-atom chain | ~10 nM | >95 | [1] |
Experimental Protocols for Evaluating PROTAC Selectivity
To rigorously assess the selectivity of PROTACs containing this compound linkers, a combination of cellular and biochemical assays is essential. The following are detailed methodologies for key experiments.
NanoBRET™ Target Engagement and Ternary Complex Formation Assays
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology offers a powerful platform to measure target engagement and ternary complex formation in live cells.
Experimental Workflow for NanoBRET™ Assays
Caption: Workflow for NanoBRET™ Ternary Complex Formation Assay.
Protocol for NanoBRET™ Ternary Complex Assay:
-
Cell Culture and Plating: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®. Plate the cells in a suitable multi-well plate and allow them to attach overnight.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTACs (including the this compound variant and other linkers for comparison) to the cells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and immediately measure the BRET signal using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the ternary complex formation fifty (TC50) value.
HiBiT-Based Protein Degradation Assays
The HiBiT protein tagging system allows for the quantification of target protein degradation in real-time in living cells.
Experimental Workflow for HiBiT Degradation Assay
Caption: Workflow for HiBiT-based Protein Degradation Assay.
Protocol for HiBiT Degradation Assay:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the target protein in a cell line that stably expresses the LgBiT protein.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells and treat them with a range of concentrations of the PROTACs being compared.
-
Lysis and Luminescence Measurement: At various time points, lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System reagents. Measure the luminescence, which is proportional to the amount of remaining HiBiT-tagged protein.
-
Data Analysis: Normalize the luminescence signal to that of vehicle-treated cells to determine the percentage of protein degradation. Plot the degradation percentage against the PROTAC concentration to calculate the DC50 and Dmax values.
Quantitative Mass Spectrometry for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased and comprehensive method to assess the selectivity of PROTACs by quantifying changes in the entire proteome upon treatment.
Experimental Workflow for Proteomic Analysis
Caption: Workflow for Quantitative Proteomic Analysis of PROTAC Selectivity.
Protocol for Quantitative Proteomic Analysis:
-
Cell Culture and Treatment: Treat cells with the PROTAC of interest (e.g., containing the this compound linker) and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (Optional but Recommended): Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins. Perform statistical analysis to identify proteins that show a significant change in abundance upon PROTAC treatment, thus revealing on-target and off-target effects.[6][7]
Conclusion
The selectivity of a PROTAC is a multifactorial property heavily influenced by the nature of its linker. While specific comparative data for PROTACs with this compound linkers is emerging, the principles of linker design and the established methodologies for evaluation provide a robust framework for their characterization. By systematically comparing the performance of PROTACs with this compound linkers to those with other linker types using the detailed experimental protocols provided, researchers can make informed decisions to advance the development of highly selective and potent protein degraders. The use of orthogonal assays, including target engagement, cellular degradation, and global proteomics, is crucial for a comprehensive understanding of a PROTAC's selectivity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sapient.bio [sapient.bio]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Bis-Tos-PEG7
For laboratory professionals engaged in cutting-edge research and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the proper management of chemical reagents is a cornerstone of a safe and efficient workflow. Bis-Tos-PEG7, a valuable PEG-based PROTAC linker, requires meticulous handling and disposal to ensure the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Understanding the Chemical Profile of this compound
This compound is comprised of a polyethylene glycol (PEG) core functionalized with two tosylate (tosyl) groups. While PEG itself is generally characterized by low toxicity and biocompatibility, the tosylate groups are derivatives of p-toluenesulfonic acid and are known to be reactive.[1] Tosylates are recognized as potent alkylating agents and may cause skin and eye irritation.[1][2][3] Consequently, this compound and any materials contaminated with it must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound and associated waste materials. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including weighing paper, pipette tips, gloves, and contaminated bench paper, must be collected as hazardous solid waste.
-
Liquid Waste: Unused or waste solutions of this compound must be collected as hazardous liquid waste. Do not mix with other waste streams unless compatibility has been verified. In particular, avoid mixing with strong acids or bases.[4]
2. Waste Collection and Containment:
-
Use dedicated, clearly labeled, and leak-proof containers for both solid and liquid waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure containers are kept securely closed when not in use.
3. Labeling:
-
All waste containers must be conspicuously labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Include the name of the responsible researcher and the laboratory information.
4. Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area for hazardous waste. This area should be well-ventilated and segregated from general laboratory traffic and incompatible materials.
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by a thorough cleaning with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
-
For larger spills, evacuate the area and immediately contact your institution's EHS department.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Crucially, never dispose of this compound down the drain or in the regular trash. [5][6]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
Essential Safety and Operational Guide for Handling Bis-Tos-PEG7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized research compounds like Bis-Tos-PEG7. This guide provides immediate and essential safety protocols, operational procedures for handling, and disposal plans for this compound. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent exposure when handling this compound. This information is compiled from standard laboratory safety protocols for similar chemical compounds[4][5].
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities. |
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to cleanup[4].
References
- 1. This compound | CAS#:69502-27-8 | Chemsrc [chemsrc.com]
- 2. m.youtube.com [m.youtube.com]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
